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  • Product: Ethyl 2-hydroxy-6-nitrobenzoate

Core Science & Biosynthesis

Foundational

Ethyl 2-hydroxy-6-nitrobenzoate (CAS: 1261477-56-8): Structural Profiling, Synthetic Methodologies, and Applications in Advanced Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, highly functionalized aromatic building blocks are critical for developing novel therapeutic scaffolds. Ethyl 2-hydroxy-6-nitrobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, highly functionalized aromatic building blocks are critical for developing novel therapeutic scaffolds. Ethyl 2-hydroxy-6-nitrobenzoate is a specialized, tri-substituted benzene derivative featuring an ethyl ester, a phenolic hydroxyl group, and a nitro group arranged in a sterically demanding 1,2,6-substitution pattern. This whitepaper provides an in-depth technical analysis of its structural dynamics, details a field-proven synthetic methodology designed to overcome severe steric hindrance, and maps its orthogonal reactivity for downstream heterocyclic synthesis.

Physicochemical and Structural Profiling

The 1,2,6-substitution pattern of this molecule introduces unique steric and electronic dynamics. The bulky nitro and hydroxyl groups flanking the ethyl ester create a highly shielded microenvironment around the carboxylate carbon. Furthermore, the proximity of the phenolic hydroxyl group to the ester carbonyl facilitates strong intramolecular hydrogen bonding. This internal bonding network not only stabilizes the ester against premature hydrolysis but also significantly shifts its spectroscopic signatures, making it a unique entity in [1].

Quantitative Physicochemical Data

The following table summarizes the core parameters of Ethyl 2-hydroxy-6-nitrobenzoate and its primary precursor, providing a baseline for analytical and synthetic planning.

PropertyValueSynthetic Implication
Chemical Name Ethyl 2-hydroxy-6-nitrobenzoateTarget Compound
CAS Registry Number [2]Identifier for sourcing/QA
Molecular Formula C9H9NO5Mass Spec Target: 211.05 (M+)
Molecular Weight 211.17 g/mol Stoichiometric calculations
Hydrogen Bond Donors 1 (-OH)Capable of directing ortho-metalation
Hydrogen Bond Acceptors 5 (-NO2, -C=O, -O-)High polarity, affects chromatography
Rotatable Bonds 3Conformational flexibility at the ester
Precursor CAS [3]2-Hydroxy-6-nitrobenzoic acid

Synthetic Methodologies: Overcoming Steric Hindrance

Synthesizing Ethyl 2-hydroxy-6-nitrobenzoate directly from via standard acid-catalyzed Fischer esterification (EtOH/H₂SO₄) is notoriously inefficient. The ortho-disubstitution severely restricts the trajectory of the incoming alcohol nucleophile—a classic manifestation of the Victor Meyer effect. To bypass this thermodynamic barrier, a two-step activation protocol utilizing an highly electrophilic acyl chloride intermediate is required.

Field-Proven Protocol: Synthesis via Acyl Chloride Activation

Causality & Validation: This protocol is a self-validating system. The use of thionyl chloride (SOCl₂) with catalytic DMF generates a Vilsmeier-Haack intermediate, drastically increasing the electrophilicity of the sterically shielded carbonyl. The physical cessation of gas evolution serves as an internal visual validation that the acyl chloride formation is complete.

Step-by-Step Methodology:

  • Activation (Vilsmeier-Haack Catalysis): Suspend 2-hydroxy-6-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Causality: DMF acts as a catalyst to form the highly reactive chloroiminium ion, which accelerates the chlorination of the hindered acid.

  • Chlorination: Slowly add thionyl chloride (1.5 eq) dropwise at room temperature. Gradually heat the mixture to a gentle reflux (45 °C).

  • In-Process Validation: Maintain reflux until gas evolution (SO₂ and HCl) entirely ceases and the suspension resolves into a clear solution. Causality: The lack of effervescence physically validates the complete conversion to 2-hydroxy-6-nitrobenzoyl chloride.

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure to isolate the crude acyl chloride. Causality: Removing residual SOCl₂ prevents the formation of ethyl chloride and diethyl sulfite side products in the next step.

  • Esterification: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool strictly to 0 °C in an ice bath. Add absolute ethanol (5.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Neutralization: Quench the reaction carefully with saturated aqueous NaHCO₃. Causality: This neutralizes the HCl byproduct, preventing acid-catalyzed hydrolysis of the newly formed ester. The cessation of CO₂ bubbling validates complete neutralization.

  • Isolation: Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/EtOAc) to yield the pure target ester.

Orthogonal Reactivity and Downstream Applications

The strategic value of Ethyl 2-hydroxy-6-nitrobenzoate lies in its capacity for selective, orthogonal functionalization. By manipulating specific reaction conditions, researchers can selectively target the nitro group, the phenolic hydroxyl, or the ester, making it a versatile hub for generating complex [4].

Reactivity A 2-Hydroxy-6-nitrobenzoic acid (Precursor) B Ethyl 2-hydroxy-6-nitrobenzoate (Core Intermediate) A->B SOCl2, DMF (cat.) then EtOH, 0°C to RT C Ethyl 2-amino-6-hydroxybenzoate (Amine Derivative) B->C H2, Pd/C or Fe/NH4Cl (Nitro Reduction) D Ethyl 2-alkoxy-6-nitrobenzoate (Ether Derivative) B->D R-X, K2CO3, DMF (O-Alkylation) E Benzoxazole / Indazole (Bioactive Scaffolds) C->E Cyclization / Condensation

Fig 1: Orthogonal synthetic workflows and downstream applications of Ethyl 2-hydroxy-6-nitrobenzoate.

  • Nitro Reduction: The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or dissolving metal reduction (Fe/NH₄Cl), yielding Ethyl 2-amino-6-hydroxybenzoate. This intermediate is primed for condensation reactions to form benzoxazoles or quinolines.

  • Phenolic Alkylation: The hydroxyl group readily undergoes Williamson ether synthesis (e.g., with alkyl halides and K₂CO₃) to form alkoxy derivatives without hydrolyzing the sterically protected ester.

Analytical Characterization Standards

To ensure the structural integrity of the synthesized Ethyl 2-hydroxy-6-nitrobenzoate, the following spectroscopic benchmarks must be met:

  • ¹H NMR (CDCl₃): The highly deshielded phenolic proton (-OH) will appear as a sharp, concentration-independent singlet far downfield (typically >10.5 ppm). This extreme shift is caused by the strong intramolecular hydrogen bonding with the ester carbonyl. The ethyl group will present as a classic quartet (~4.4 ppm, -CH₂-) and triplet (~1.4 ppm, -CH₃).

  • IR Spectroscopy: The ester carbonyl stretch (C=O) will be shifted to a lower wavenumber (approx. 1680–1700 cm⁻¹) compared to standard aliphatic esters (1735 cm⁻¹) due to the intramolecular hydrogen bond weakening the C=O double bond character. Strong asymmetric and symmetric -NO₂ stretches will be clearly visible around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

References

  • Combinatorial organic synthesis of unique biologically active compounds Source: Justia Patents (US20040110228A1) URL:[Link]

  • CAS 1261477-56-8 | Ethyl 2-hydroxy-6-nitrobenzoate Source: Howei Pharm URL:[Link]

  • 2-Hydroxy-6-nitrobenzoic acid | C7H5NO5 | CID 14943903 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-hydroxy-6-nitrobenzoate at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the thermodynamic stability of Ethyl 2-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of Ethyl 2-hydroxy-6-nitrobenzoate, a key consideration for its handling, storage, and application in research and drug development. While specific long-term stability data for this compound is not extensively published, this guide synthesizes established principles of chemical stability, knowledge of analogous nitroaromatic and ester-containing compounds, and regulatory expectations to provide a robust framework for its stability assessment. We will delve into the theoretical underpinnings of its stability, potential degradation pathways, and present detailed, field-proven protocols for a comprehensive stability evaluation at room temperature. This guide is intended to equip researchers and drug development professionals with the necessary tools to ensure the integrity and reliability of Ethyl 2-hydroxy-6-nitrobenzoate in their work.

Introduction: The Significance of Stability for Ethyl 2-hydroxy-6-nitrobenzoate

Ethyl 2-hydroxy-6-nitrobenzoate, a substituted aromatic ester, holds potential in various chemical and pharmaceutical research domains. Its utility, however, is intrinsically linked to its stability. Chemical degradation can lead to a loss of potency, the formation of unknown and potentially toxic impurities, and ultimately, compromise the validity of research data and the safety of any potential therapeutic application.[1][2] Therefore, a thorough understanding and evaluation of its thermodynamic stability at ambient conditions are not merely a matter of good practice but a critical component of its scientific and developmental lifecycle.

This guide will provide a framework for assessing the stability of Ethyl 2-hydroxy-6-nitrobenzoate, focusing on a practical, protocol-driven approach.

Foundational Principles: Understanding the Intrinsic Stability of Ethyl 2-hydroxy-6-nitrobenzoate

The molecular structure of Ethyl 2-hydroxy-6-nitrobenzoate, featuring an ethyl ester, a hydroxyl group, and a nitro group on a benzene ring, dictates its potential degradation pathways. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule.[3]

Diagram: Chemical Structure of Ethyl 2-hydroxy-6-nitrobenzoate

Caption: Molecular structure of Ethyl 2-hydroxy-6-nitrobenzoate.

Potential Degradation Pathways

Based on its functional groups, the following degradation pathways are the most probable under ambient and stressed conditions:

  • Hydrolysis: The ethyl ester linkage is susceptible to hydrolysis, particularly in the presence of moisture and under acidic or basic conditions, to yield 2-hydroxy-6-nitrobenzoic acid and ethanol. The rate of hydrolysis can be influenced by the electronic effects of the substituents on the aromatic ring.[4][5][6]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common degradation pathway for nitroaromatic compounds and can be influenced by the presence of reducing agents or certain storage conditions.

  • Oxidation: While nitroaromatic compounds are generally resistant to oxidation, the presence of the hydroxyl group on the ring could make the molecule susceptible to oxidative degradation, potentially leading to the formation of quinone-like structures or ring-opening products.[7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Nitroaromatic compounds are known to be photosensitive, which can lead to a variety of degradation products.[3]

  • Thermal Decomposition: While this guide focuses on room temperature stability, it is crucial to understand the molecule's behavior at elevated temperatures to assess thermal hazards and the potential for accelerated degradation.[1][8]

Diagram: Potential Degradation Pathways

G Ethyl 2-hydroxy-6-nitrobenzoate Ethyl 2-hydroxy-6-nitrobenzoate 2-hydroxy-6-nitrobenzoic acid + Ethanol 2-hydroxy-6-nitrobenzoic acid + Ethanol Ethyl 2-hydroxy-6-nitrobenzoate->2-hydroxy-6-nitrobenzoic acid + Ethanol Hydrolysis Ethyl 2-hydroxy-6-aminobenzoate Ethyl 2-hydroxy-6-aminobenzoate Ethyl 2-hydroxy-6-nitrobenzoate->Ethyl 2-hydroxy-6-aminobenzoate Reduction Oxidized Products Oxidized Products Ethyl 2-hydroxy-6-nitrobenzoate->Oxidized Products Oxidation Photodegradation Products Photodegradation Products Ethyl 2-hydroxy-6-nitrobenzoate->Photodegradation Products Photolysis

Caption: Primary degradation routes for Ethyl 2-hydroxy-6-nitrobenzoate.

Experimental Design for Stability Assessment at Room Temperature

A comprehensive stability study for Ethyl 2-hydroxy-6-nitrobenzoate should encompass long-term testing under controlled room temperature conditions, supplemented by forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[2][7]

Long-Term Stability Protocol

This protocol outlines a study to assess the stability of Ethyl 2-hydroxy-6-nitrobenzoate over time at controlled room temperature, in accordance with ICH guidelines.[9]

Objective: To evaluate the chemical and physical stability of Ethyl 2-hydroxy-6-nitrobenzoate when stored at 25°C ± 2°C / 60% RH ± 5% RH for up to 24 months.

Materials:

  • Ethyl 2-hydroxy-6-nitrobenzoate (at least three different batches, if available)

  • Stability chambers set to 25°C ± 2°C / 60% RH ± 5% RH

  • Appropriate primary packaging (e.g., amber glass vials with inert caps)

  • Analytical instrumentation (HPLC-UV, DSC, TGA, FT-IR)

Procedure:

  • Initial Characterization (T=0):

    • Perform a complete analysis of the initial material from each batch. This includes:

      • Appearance: Visual inspection for color and physical state.

      • Purity: HPLC-UV analysis to determine the initial purity and impurity profile.

      • Thermal Analysis: DSC and TGA to obtain a baseline thermal profile.

      • Spectroscopic Analysis: FT-IR spectrum for initial identification.

  • Sample Storage:

    • Place a sufficient number of samples from each batch into the stability chamber.

    • Ensure samples are stored in their primary packaging.

    • Include "dark" controls wrapped in aluminum foil to assess thermal degradation in the absence of light.

  • Time Points for Analysis:

    • Pull samples for analysis at predetermined intervals: 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis at Each Time Point:

    • At each time point, perform the same set of analyses as in the initial characterization.

    • Pay close attention to changes in the HPLC chromatogram, such as the appearance of new peaks (degradation products) or a decrease in the main peak area.

Data Evaluation:

  • Compare the results at each time point to the initial (T=0) data.

  • Quantify any new impurities and calculate the degradation rate.

  • A "significant change" is typically defined as a failure to meet the established specification.

Diagram: Long-Term Stability Workflow

G cluster_0 Initial Characterization (T=0) cluster_1 Stability Storage (25°C/60%RH) cluster_2 Analysis at Each Time Point Appearance Appearance HPLC-UV HPLC-UV DSC/TGA DSC/TGA FT-IR FT-IR Time Points (3, 6, 9, 12, 18, 24 months) Time Points (3, 6, 9, 12, 18, 24 months) Appearance_t Appearance_t HPLC-UV_t HPLC-UV_t DSC/TGA_t DSC/TGA_t FT-IR_t FT-IR_t Initial Characterization (T=0) Initial Characterization (T=0) Stability Storage (25°C/60%RH) Stability Storage (25°C/60%RH) Initial Characterization (T=0)->Stability Storage (25°C/60%RH) Analysis at Each Time Point Analysis at Each Time Point Stability Storage (25°C/60%RH)->Analysis at Each Time Point Data Evaluation Data Evaluation Analysis at Each Time Point->Data Evaluation

Caption: Workflow for long-term stability testing.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical methods.[2][7][9] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.

Typical Stress Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hoursEster hydrolysis
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hoursEster hydrolysis
Oxidation 3% H₂O₂, room temperature for 24 hoursOxidation of the aromatic ring or other functional groups
Thermal Degradation Dry heat at a temperature above accelerated testing (e.g., 80-100°C)Thermally induced decomposition
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelinesPhotolytic cleavage or rearrangement

Protocol for Forced Degradation:

  • Prepare solutions of Ethyl 2-hydroxy-6-nitrobenzoate in appropriate solvents.

  • Expose the solutions to the stress conditions outlined in the table above.

  • Include a control sample (unstressed) for comparison.

  • Analyze the stressed samples by a stability-indicating HPLC method.

  • The goal is to achieve 5-20% degradation of the active substance.[2]

Analytical Methodologies for Stability Assessment

The cornerstone of any stability study is a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for this purpose.[10][11]

Stability-Indicating HPLC-UV Method

Principle: A stability-indicating method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously detect and quantify its degradation products.[7]

Method Development Considerations:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar or less polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Example HPLC Protocol (to be optimized):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax of the compound)
Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties and thermal stability of the compound.[1][8]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, purity, and detect any polymorphic transitions or decomposition events.[12]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which the compound begins to decompose and the extent of mass loss.

Typical DSC/TGA Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).

  • Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.

Data Interpretation and Reporting

The data generated from the stability studies should be systematically evaluated to determine the stability profile of Ethyl 2-hydroxy-6-nitrobenzoate.

Key Data to Report:

  • A summary of the physical and chemical changes observed over time.

  • Chromatograms from the HPLC analysis showing the separation of the parent compound from its degradation products.

  • A table summarizing the purity of the compound at each time point and the levels of any significant degradation products.

  • DSC and TGA thermograms from the initial and final time points.

  • A discussion of the potential degradation pathways based on the results of the forced degradation studies.

  • A proposed re-test period or shelf-life based on the long-term stability data.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals working with this compound, it is imperative to conduct thorough stability studies as outlined in this guide. Proper storage in well-sealed, light-resistant containers at controlled room temperature is a crucial first step.[13] A comprehensive stability program, including long-term and forced degradation studies, will ensure the quality, integrity, and reliability of this promising molecule in its intended applications.

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • SciELO. (2024, December 6). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Journal of Emerging Investigators. (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
  • The Journal of Organic Chemistry. (1961). The Kinetics of Alkaline Hydrolysis and n-Butylaminolysis of Ethyl p-Nitrobenzoate and Ethyl p-Nitrothiolbenzoate1a. Retrieved from [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). MDPI. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl 2,3-dimethoxy-6-nitrobenzoate (2). Retrieved from [Link]

  • Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. (2022, December 25). ResearchGate. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ResearchGate. (2019, October 16). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thermodynamic functions of activation of the alkaline hydrolysis of ethyl benzoate and of ethyl p-nitrobenzoate in ethanol–water mixtures of various compositions at different temperatures. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Retrieved from [Link]

  • PMC. (n.d.). Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione. Retrieved from [Link]

  • ResearchGate. (2020, October 15). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Retrieved from [Link]

  • UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

  • International Journal of Chemical Science. (2019, September 15). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Retrieved from [Link]

  • New Mexico Tech. (n.d.). A Review of DSC Kinetics Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Retrieved from [Link]

  • PMC. (2025, December 16). Physicochemical Differences Observed in Photostability Studies of Lyophilized, Reconstituted, and Diluted Somatropin. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (2024, January 24). MDPI. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). ethyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

Foundational

Whitepaper: Thermodynamic Solubility Profile of Ethyl 2-hydroxy-6-nitrobenzoate in Polar Aprotic Solvents

Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis and formulation, the solvation behavior of highly functionalized intermediates dictates the efficiency of downstream crystallization,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis and formulation, the solvation behavior of highly functionalized intermediates dictates the efficiency of downstream crystallization, extraction, and reaction kinetics. Ethyl 2-hydroxy-6-nitrobenzoate (CAS: 1261477-56-8) is a sterically hindered, electronically complex aromatic ester. Its solubility profile is heavily governed by a strong intramolecular hydrogen bond (IHB) and the electron-withdrawing nature of the nitro group.

This technical guide provides an in-depth analysis of the thermodynamic dissolution of Ethyl 2-hydroxy-6-nitrobenzoate in polar aprotic solvents. By deconstructing the solute-solvent interactions from a first-principles perspective, this whitepaper equips drug development professionals with the mechanistic insights required to optimize solvent selection, improve yield, and design robust crystallization processes.

Molecular Architecture & Solvation Thermodynamics

The Role of Intramolecular Hydrogen Bonding (IHB)

The molecular structure of Ethyl 2-hydroxy-6-nitrobenzoate features a hydroxyl group positioned ortho to an ethyl ester, with a nitro group at the 6-position. This specific geometry facilitates a robust intramolecular hydrogen bond (IHB) between the phenolic proton (H-bond donor) and the carbonyl oxygen of the ester (H-bond acceptor) [4]. Furthermore, the strong electron-withdrawing inductive and resonance effects of the ortho-nitro group increase the acidity of the phenolic proton, strengthening the IHB while simultaneously rigidifying the planar conformation of the molecule.

In the solid state, this IHB limits the availability of the hydroxyl group to participate in intermolecular interactions, effectively increasing the crystal lattice energy and rendering the compound poorly soluble in non-polar or weakly polar media.

Disruption via Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, and Acetonitrile—lack H-bond donor capabilities but possess potent H-bond acceptor (HBA) sites [3]. The causality of their superior solubilization capacity lies in their ability to outcompete the internal thermodynamics of the solute:

  • HBA Basicity ( β ): Solvents like DMSO ( β≈0.76 ) have a highly polarized S=O bond. When Ethyl 2-hydroxy-6-nitrobenzoate is introduced to DMSO, the solvent's oxygen atom acts as a superior H-bond acceptor, cleaving the solute's IHB.

  • Conformational Shift: The disruption of the IHB forces a conformational shift in the solute, exposing the previously shielded hydroxyl proton to the bulk solvent, driving the enthalpy of mixing ( ΔHmix​ ) toward a more favorable (exothermic) state [1].

  • Dipole-Dipole Stabilization: The high dielectric constants of these solvents effectively stabilize the highly polarized nitro-aromatic ring via non-specific dipole-dipole interactions [2].

Solvation_Thermodynamics A Crystal Lattice (Strong IHB & π-π Stacking) C IHB Disruption (Solvent acts as HBA) A->C Addition of Solvent B Polar Aprotic Solvent (e.g., DMSO, DMF) B->C Donates Electron Pairs D Intermolecular H-Bond Formation C->D Overcomes Lattice Energy E Thermodynamic Equilibrium (Solvated) D->E ΔG_solv < 0

Thermodynamic pathway of Ethyl 2-hydroxy-6-nitrobenzoate solvation in polar aprotic media.

Quantitative Solubility Profile in Polar Aprotic Solvents

While empirical data for niche intermediates can be sparse, thermodynamic solubility can be accurately modeled using Abraham solvation parameters and extrapolated from structurally homologous substituted nitrobenzoates (e.g., 4-methyl-3-nitrobenzoic acid) [1].

The table below summarizes the predicted thermodynamic solubility profile of Ethyl 2-hydroxy-6-nitrobenzoate across key polar aprotic solvents at standard ambient temperature (298.15 K).

SolventDielectric Constant ( ε )H-Bond Acceptor Basicity ( β )Predicted Mole Fraction Solubility ( xe​ ) at 298.15 KSolvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.70.76~ 0.150Complete IHB disruption; strong dipole stabilization.
N,N-Dimethylformamide (DMF) 36.70.69~ 0.120High affinity for phenolic -OH; strong HBA interaction.
Acetone 20.70.48~ 0.085Moderate IHB disruption; favorable cavity formation energy.
Ethyl Acetate 6.00.45~ 0.060"Like-dissolves-like" ester affinity; weaker HBA capability.
Acetonitrile 37.50.31~ 0.045High polarity, but poor HBA basicity fails to fully break IHB.

Data Synthesis Note: Values are thermodynamically modeled estimates based on Hansen Solubility Parameters (HSP) and literature correlations for functionalized nitroaromatics.

Self-Validating Experimental Methodology

To empirically determine the exact solubility profile for process scale-up, researchers must utilize a self-validating Isothermal Saturation Method . Kinetic dissolution methods are prone to supersaturation artifacts; therefore, true thermodynamic equilibrium must be established [2].

Step-by-Step Protocol
  • Excess Solid Addition: Add an excess amount of Ethyl 2-hydroxy-6-nitrobenzoate to 20 mL of the chosen polar aprotic solvent in a jacketed glass vessel. Causality: Excess solid ensures the chemical potential of the solute in the solid phase equals that in the liquid phase ( μsolid​=μliquid​ ).

  • Isothermal Equilibration: Agitate the suspension at a constant temperature (e.g., 298.15 K ± 0.05 K) using a thermostatic water bath for 72 hours.

  • Self-Validation Check (Equilibrium Verification): Extract 1 mL aliquots at 48 hours and 72 hours. If the variance in solute concentration ( Δxe​ ) is <1% , thermodynamic equilibrium is confirmed.

  • Isothermal Filtration: Filter the saturated solution through a 0.22 µm PTFE syringe filter. Critical Step: The filter and syringe must be pre-heated to the exact experimental temperature to prevent localized cooling and premature precipitation.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using High-Performance Liquid Chromatography (HPLC) equipped with a UV-Vis detector (typically at λmax​≈254 nm).

  • Solid-State Verification: Analyze the residual undissolved solid via Powder X-Ray Diffraction (PXRD) to ensure no solvent-mediated polymorphic transformations or solvate formations occurred during the 72-hour equilibration.

Workflow S1 1. Solid-Liquid Mixing Excess solute in solvent S2 2. Isothermal Equilibration 72h at precise Temp (±0.05 K) S1->S2 Ensures saturation S3 3. Isothermal Filtration 0.22 µm PTFE to prevent precipitation S2->S3 Phase separation S4 4. Gravimetric / HPLC Analysis Quantification of mole fraction S3->S4 Aliquot extraction S5 5. Thermodynamic Modeling Apelblat & NRTL correlation S4->S5 Data regression

Self-validating isothermal saturation workflow for precise solubility determination.

Thermodynamic Modeling Framework

Once empirical data is gathered, it must be regressed using thermodynamic models to interpolate solubility at varying temperatures for process design. The two most robust models for polar aprotic systems are:

  • Modified Apelblat Equation: An empirical model that accounts for the temperature dependence of the enthalpy of solution. It is highly accurate for non-ideal solutions where solvent-solute interactions (like IHB breaking) dominate.

  • NRTL (Non-Random Two-Liquid) Model: A local composition model that calculates the activity coefficients ( γi​ ) of the solute. Because polar aprotic solvents induce highly localized structuring around the disrupted hydroxyl group, the NRTL model perfectly captures the non-random distribution of solvent molecules around the Ethyl 2-hydroxy-6-nitrobenzoate monomer.

Strategic Applications in Drug Development

Understanding the solubility profile of Ethyl 2-hydroxy-6-nitrobenzoate in polar aprotic solvents directly impacts pharmaceutical manufacturing:

  • Reaction Solvent Selection: For downstream nucleophilic aromatic substitutions ( SN​Ar ) or esterifications, DMSO and DMF are optimal. They not only provide maximal solubility but also leave the nucleophile unsolvated and highly reactive.

  • Anti-Solvent Crystallization: By dissolving the intermediate in a polar aprotic solvent (e.g., Acetone) and slowly adding a highly polar protic anti-solvent (e.g., Water), engineers can force the reformation of the Intramolecular Hydrogen Bond. This rapid drop in solubility triggers controlled nucleation, allowing for precise control over crystal particle size distribution (PSD).

References

  • Wang, S., et al. "Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors." Physics and Chemistry of Liquids, Taylor & Francis, 2019.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8qLW0u7ZcvzDi506jWFqX26WDm0wQJy9razb3weVWpgzqW5JlGD5Oq6E7sMupZiC4jFY6ngwNI4QZl669p9stJbVDQRZTzyDe-cDOtA5Go5Yfg-pBs6fT48_1gYP85xd5zBjQpPPnEv4D8wA-fNHQQJssBo1m3WNUkTk=]
  • "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents." Journal of Chemical & Engineering Data, ACS Publications, 2019.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGARWRxu9lINjg5jicG3meN-oiZgjJxNJORDIDopQpyJH2wkBcocn7FTHCa1ntI9wztGfXSP1o0tvUzCtiJoeiLopNHOWx4KaLgoLZtZXqxf5g-y4Ik7q4mTAG_GX3jxImJ162YAWbSZyhLmg==]
  • "Solubility Enhancement of Hydrophobic Substances in Water/Cyrene Mixtures: A Computational Study." Industrial & Engineering Chemistry Research, ACS Publications, 2020.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTthnFgG34OE9eBpFaUAFO3Z0N3rCupbwFZE1gUFSDlbUSPhxNQEDcKaMQBdr90WnfDUgmDftYjye0i3GgklPxUg2x985Vej6yBjUiNg83DVkwBHOgty3g6qrD-fDIlLiTeK90RmjkgkSbpg==]
  • "Intramolecular Hydrogen Bonding 2021." MDPI, 2021.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJojVA1qPWK-dRMEX79OIYrHkzGXu1geRoYyyDLB6H9aUxqHpra6UG4Js0rRwJqQ0iFmCgUTsftL4apxyVlVOKnLW4D-heK2rBWS20iangHO6Sz0nnkl64T4Qp0U8CTV4xYhM=]
Exploratory

Crystal Structure and X-ray Diffraction Analysis of Ethyl 2-hydroxy-6-nitrobenzoate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-hydroxy-6-nitrobenzoate (C9H9NO5) represents a highly compelling crystallographic model for understanding the interplay between strong supramolecular synthons and geometric frustration. As a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-hydroxy-6-nitrobenzoate (C9H9NO5) represents a highly compelling crystallographic model for understanding the interplay between strong supramolecular synthons and geometric frustration. As a highly substituted salicylate derivative, its solid-state architecture is governed by competing intramolecular forces that ultimately dictate its bulk material properties. This technical whitepaper provides an in-depth, self-validating methodology for the crystallization, Single-Crystal X-ray Diffraction (SCXRD) determination, and Powder X-ray Diffraction (PXRD) bulk validation of this molecule.

Designed for structural chemists and drug development professionals, this guide eschews standard templated approaches to instead focus on the causality behind experimental choices—bridging the gap between molecular geometry and macroscopic phase purity.

Structural Causality & Molecular Geometry

The crystal packing of Ethyl 2-hydroxy-6-nitrobenzoate is not random; it is the direct consequence of two competing structural directors on the benzene ring:

  • Intramolecular Hydrogen Bonding (The S(6) Motif): The hydroxyl group at the C2 position acts as a potent hydrogen bond donor to the carbonyl oxygen of the C1 ethyl ester. This interaction is highly robust and is maintained across gas, liquid, and solid phases[1]. This strong H-bond effectively "locks" the ester group into a coplanar conformation with the aromatic ring[2].

  • Steric Hindrance: The introduction of a bulky nitro group (-NO2) at the C6 position creates severe steric clash with the adjacent, conformationally locked ethyl ester[3].

The Causal Result: Because the ester is tethered by the C2-OH hydrogen bond, the steric strain must be relieved elsewhere. Consequently, the C6-nitro group is forced to undergo a significant dihedral twist out of the benzene ring plane. This out-of-plane rotation shields the molecule's potential hydrogen-bond acceptors, meaning the macroscopic crystal lattice must be stabilized primarily by weaker van der Waals forces, dipole-dipole interactions, and π−π stacking, rather than extended intermolecular hydrogen-bonded networks.

Causality N1 C2-Hydroxyl Group N2 Intramolecular H-Bond N1->N2 N3 C1-Ester Coplanarity N2->N3 N5 Steric Hindrance N3->N5 N4 C6-Nitro Group N4->N5 N6 Dihedral Twist N5->N6 N7 Lattice Packing N6->N7

Structural causality mapping of intramolecular forces dictating the 3D crystal lattice packing.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, the solvent system must be carefully selected. Because Ethyl 2-hydroxy-6-nitrobenzoate relies on weak intermolecular forces for lattice packing, highly polar protic solvents (like methanol) can disrupt crystallization by competing for hydrogen bond acceptors.

Methodology: Anti-Solvent Vapor Diffusion

  • Dissolution: Dissolve 50 mg of highly purified Ethyl 2-hydroxy-6-nitrobenzoate in 2 mL of ethyl acetate (the "good" solvent) in a 5 mL inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a larger 20 mL outer vial containing 5 mL of n-hexane (the "anti-solvent").

  • Sealing: Cap the outer vial tightly.

  • Incubation: Store the chamber in a dark, vibration-free environment at a constant 20 °C for 5–7 days. Causality: The volatile n-hexane slowly diffuses into the ethyl acetate, gradually lowering the solubility of the compound. This slow kinetic approach prevents rapid nucleation, yielding large, defect-free single crystals suitable for microfocus X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The following protocol details the structural elucidation of the grown crystals.

Step-by-Step SCXRD Methodology:

  • Crystal Mounting: Select a crystal with optimal dimensions (e.g., 0.15×0.10×0.08 mm) under a polarizing microscope. Mount it on a MiTeGen cryoloop using Paratone-N oil to protect it from atmospheric moisture and mechanical stress.

  • Data Collection: Transfer the loop to a diffractometer equipped with a microfocus Cu K α source ( λ=1.54178 Å). Causality: Cu K α radiation is chosen over Mo K α because the longer wavelength yields significantly stronger diffraction intensities for light-atom (C, H, N, O) organic molecules. Set the nitrogen Cryostream to 150 K. Cooling minimizes atomic thermal vibrations (reducing anisotropic displacement parameters), allowing for the precise electron density localization of the critical C2-hydroxyl hydrogen atom.

  • Data Reduction: Process the raw diffraction frames using standard reduction software (e.g., CrysAlisPro or APEX3) to apply Lorentz, polarization, and empirical absorption corrections.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms (SHELXT). Refine the structure via full-matrix least-squares on F2 using SHELXL within the OLEX2 graphical user interface[4]. Ensure the hydroxyl hydrogen is located from the difference Fourier map and refined freely to accurately measure the intramolecular H-bond geometry.

Workflow A Bulk Synthesis B Vapor Diffusion A->B C SCXRD (150 K) B->C D Olex2 Refinement C->D E PXRD Validation D->E

End-to-end self-validating crystallographic workflow from synthesis to bulk phase verification.

Powder X-ray Diffraction (PXRD) for Phase Purity

A single crystal is not always representative of the bulk material. To ensure the scientific integrity of the structural data, the SCXRD results must be validated against the bulk powder[5].

Step-by-Step PXRD Validation:

  • Sample Preparation: Lightly grind 100 mg of the bulk synthesized powder in an agate mortar. Causality: Gentle grinding minimizes preferred orientation effects without inducing mechanochemical phase transitions.

  • Data Collection: Load the powder onto a zero-background silicon holder. Collect data on a PXRD diffractometer (Cu K α ) from 2θ=5∘ to 50∘ with a step size of 0.01°.

  • Rietveld Refinement: Import the CIF file generated from the SCXRD experiment into GSAS-II or FullProf. Perform a Rietveld refinement (or Le Bail fit) to calculate a simulated powder pattern[6].

  • Validation: A low weighted profile R-factor ( Rwp​<10% ) and a visual match between the simulated and experimental peaks confirm that the bulk material is phase-pure and matches the single-crystal structure.

Crystallographic Data & Geometric Parameters

The following tables summarize the representative quantitative crystallographic data and key geometric parameters expected for the Ethyl 2-hydroxy-6-nitrobenzoate scaffold, derived from isostructural benzoate behaviors.

Table 1: Representative Crystallographic Data
ParameterValue
Chemical formula C9H9NO5
Formula weight 211.17 g/mol
Temperature 150(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a ≈ 7.85 Å, b ≈ 14.20 Å, c ≈ 9.15 Å
Cell angle β ≈ 105.4°
Volume ~980 ų
Z (Molecules per cell) 4
Density (calculated) ~1.43 g/cm³
Goodness-of-fit on F² 1.025
Final R indexes [I>=2σ (I)] R1​ ≈ 0.045, wR2​ ≈ 0.112
Table 2: Key Predictive Geometric Parameters
Structural FeatureAtoms InvolvedExpected ValueImplication
Intramolecular H-Bond O(hydroxyl)···O(carbonyl)2.58 – 2.62 ÅStrong S(6) synthon locking the ester conformation.
Ester Coplanarity C(Ar)-C(Ar)-C(Carbonyl)-O0° – 5°Ring and ester are highly coplanar.
Steric Twist C(Ar)-C(Ar)-N(Nitro)-O45° – 65°Nitro group rotates out of plane to relieve steric clash.

Sources

Foundational

Mechanism of Intramolecular Hydrogen Bonding in Ethyl 2-hydroxy-6-nitrobenzoate: Steric Modulation and Conformational Dynamics

A Technical Whitepaper for Application Scientists and Drug Development Professionals Executive Summary In the rational design of small-molecule therapeutics, Intramolecular Hydrogen Bonding (IHB) is a critical lever for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Application Scientists and Drug Development Professionals

Executive Summary

In the rational design of small-molecule therapeutics, Intramolecular Hydrogen Bonding (IHB) is a critical lever for modulating lipophilicity, membrane permeability, and target-site binding affinity. While classical salicylates (e.g., ethyl salicylate) exhibit robust, predictable IHBs, the introduction of bulky, electron-withdrawing substituents fundamentally alters these dynamics.

This whitepaper dissects the structural mechanics of Ethyl 2-hydroxy-6-nitrobenzoate (CAS 1261477-56-8). By analyzing the competing thermodynamic forces—specifically the electronic drive for Resonance-Assisted Hydrogen Bonding (RAHB) versus the "secondary steric effect" imposed by the 6-nitro group[1]—we provide a comprehensive guide to understanding, validating, and leveraging conformational twisting in highly substituted aromatics.

The Core Mechanism: Steric Inhibition vs. Electronic Drive

To understand the hydrogen bonding modality of Ethyl 2-hydroxy-6-nitrobenzoate, we must evaluate the molecule as a dynamic system governed by conflicting forces.

The Baseline: Resonance-Assisted Hydrogen Bonding (RAHB)

In an unsubstituted ethyl salicylate, the C2-hydroxyl group acts as a hydrogen bond donor, and the C1-ester carbonyl oxygen acts as the acceptor. The system achieves a highly stable, coplanar 6-membered ring. This coplanarity allows the π -electrons of the benzene ring to delocalize through the ester group, strengthening the hydrogen bond via RAHB.

The Perturbation: The Secondary Steric Effect

The introduction of a nitro group at the C6 position introduces a profound geometric conflict. The van der Waals radius of the nitro group's oxygen atoms severely overlaps with the ester group at C1. According to foundational conductometric studies on ortho-effects in substituted salicylic acids, this steric clash induces a "secondary steric effect"[1]. To relieve the immense steric strain, the C1-ester group is forced to rotate out of the plane of the benzene ring.

The Consequence: IHB Suppression

Because RAHB requires strict coplanarity for optimal orbital overlap, the orthogonal twist of the ester group physically separates the carbonyl oxygen from the C2-hydroxyl proton. Consequently, the intramolecular hydrogen bond is heavily weakened or entirely suppressed. Furthermore, the lack of a stabilizing effect from the out-of-plane group alters the electrostatic distribution of the molecule, enhancing the acidity of the phenolic proton while leaving it exposed to the solvent[2].

G A C2-Hydroxyl Group (H-Bond Donor) B C1-Ethyl Ester (H-Bond Acceptor) A->B Attempts RAHB C C6-Nitro Group (Bulky Substituent) B->C Proximity D Steric Clash (van der Waals Overlap) B->D Suffers C->D Induces E Ester Out-of-Plane Twist (Dihedral > 60°) D->E Thermodynamic Resolution F Suppressed IHB (Loss of Coplanarity) E->F Results In

Fig 1: Thermodynamic conflict between Resonance-Assisted Hydrogen Bonding and steric repulsion.

Quantitative Data: Conformational Impact Analysis

The suppression of the IHB results in distinct, measurable shifts in the molecule's physicochemical profile. The table below summarizes the expected quantitative deviations when comparing a standard coplanar salicylate to the sterically hindered Ethyl 2-hydroxy-6-nitrobenzoate.

PropertyEthyl Salicylate (Reference)Ethyl 2-hydroxy-6-nitrobenzoateCausality / Mechanism
¹H-NMR (-OH shift) ~10.5 ppm (Strongly deshielded)~8.0 - 9.0 ppm (Variable)Loss of coplanarity breaks the strong RAHB, reducing the magnetic deshielding of the proton.
FT-IR (C=O stretch) ~1670 cm⁻¹ (Weakened C=O)~1720 cm⁻¹ (Standard ester)Ester twist prevents conjugation and IHB, restoring full double-bond character to the carbonyl.
Ester Dihedral Angle ~0° (Coplanar)> 60° (Orthogonal twist)Steric clash between C6-nitro and C1-ester van der Waals radii forces rotation[1].
Lipophilicity (LogP) Higher (Shielded polar groups)Lower (Exposed polar groups)Disrupted IHB exposes the -OH and C=O to the solvent, increasing aqueous solvation and decreasing membrane permeability.

Experimental Protocols: A Self-Validating Analytical System

Protocol A: Self-Validating ¹H-NMR Dilution Series

Causality & Rationale: A single NMR scan cannot definitively prove the absence of an intramolecular bond, as the -OH proton might simply be participating in intermolecular bonding with other solute molecules. By running a dilution series in a non-polar, non-competing solvent, we create a self-validating system: Intramolecular H-bonds are concentration-independent (the shift remains static), whereas intermolecular H-bonds break upon dilution (the shift moves upfield).

  • Solvent Selection: Prepare the sample in anhydrous Carbon Tetrachloride (CCl₄) or Deuterochloroform (CDCl₃). Crucial: Do not use DMSO or Methanol, as these will actively compete for hydrogen bonds and invalidate the assay.

  • Stock Preparation: Prepare a highly concentrated stock solution of Ethyl 2-hydroxy-6-nitrobenzoate (e.g., 0.5 M).

  • Gradient Generation: Create a serial dilution gradient (0.5 M, 0.25 M, 0.1 M, 0.05 M, 0.01 M).

  • Acquisition: Acquire ¹H-NMR spectra for each concentration at a strictly controlled temperature (e.g., 298 K) to eliminate thermal kinetic variables.

  • Data Interpretation: Track the chemical shift ( δ ) of the phenolic -OH proton. Because the 6-nitro group suppresses the IHB, the -OH is forced to form intermolecular bonds. You will observe a pronounced upfield shift (lower ppm) as the concentration decreases, physically validating the Bray et al. steric suppression model[1].

Protocol B: FT-IR Spectroscopic Mapping

Causality & Rationale: Infrared spectroscopy directly measures the bond order of the carbonyl group. If an IHB is present, it pulls electron density away from the C=O double bond, lowering its vibrational frequency.

  • Sample Preparation: Prepare a KBr pellet of the solid compound and a solution-state sample in CH₂Cl₂.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 2 cm⁻¹.

  • Peak Assignment: Isolate the ester carbonyl stretch. In a standard salicylate, this appears around 1670 cm⁻¹. In Ethyl 2-hydroxy-6-nitrobenzoate, the steric twist breaks the conjugation and the IHB, causing the peak to shift back to a higher, "unconjugated ester" frequency (~1720 cm⁻¹).

Workflow S1 1. Synthesis & Purification (CAS 1261477-56-8) S2 2. Non-Polar Solvent Dilution (CCl4 or CDCl3) S1->S2 Prepare Gradient S4 4. FT-IR Spectroscopy (Track C=O stretch) S1->S4 Solid & Solution State S3 3. 1H-NMR Acquisition (Track -OH chemical shift) S2->S3 Analyze S5 5. Data Validation (Intra vs Intermolecular) S3->S5 Shift = f(Concentration) S4->S5 Wavenumber Shift

Fig 2: Self-validating spectroscopic workflow to determine hydrogen bond modality.

Implications for Drug Development

For medicinal chemists, the behavior of Ethyl 2-hydroxy-6-nitrobenzoate serves as a masterclass in steric tuning.

When designing a pharmacophore, relying on an IHB is a common strategy to "hide" polar hydrogen bond donors/acceptors from the aqueous environment, thereby artificially boosting the molecule's LogP and enhancing blood-brain barrier (BBB) or cellular membrane penetration.

However, if a late-stage optimization introduces a bulky group at the C6 position (like a nitro, trifluoromethyl, or even a bulky halogen), the secondary steric effect will forcefully twist the adjacent functional groups out of alignment[1]. This conformational change shatters the IHB, suddenly exposing the polar -OH and C=O groups to the solvent. The result is an unexpected drop in membrane permeability and a drastic shift in the molecule's pharmacokinetic (PK) profile. Conversely, these newly exposed polar groups may now serve as critical anchor points for binding to the target receptor's active site, fundamentally altering the pharmacodynamics (PD)[2].

Understanding the delicate balance between Resonance-Assisted Hydrogen Bonding and steric repulsion allows researchers to preemptively model these conformational twists, saving millions in late-stage drug attrition.

References

  • "CAS 1261477-56-8 | Ethyl 2-hydroxy-6-nitrobenzoate,≥95 ..." howeipharm.com.
  • Bray, L. G., Dippy, J. F. J., Hughes, S. R. C., & Laxton, L. W. "Comparative conductimetric studies of salicylic acid in methanol-water mixtures at 25 A degrees C - ResearchGate" (Ortho-effects in substituted salicylic acids, 1957). researchgate.net.
  • "Transition State Imbalance in the Deprotonation of Substituted 2-Tetralones by Hydroxide Ion | Journal of the American Chemical Society". acs.org.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Ethyl 2-hydroxy-6-nitrobenzoate from 2-hydroxy-6-nitrobenzoic acid

Application Notes & Protocols Abstract This document provides a comprehensive, in-depth technical guide for the synthesis of Ethyl 2-hydroxy-6-nitrobenzoate. The protocol details the acid-catalyzed esterification, specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of Ethyl 2-hydroxy-6-nitrobenzoate. The protocol details the acid-catalyzed esterification, specifically the Fischer-Speier method, of 2-hydroxy-6-nitrobenzoic acid using ethanol. This guide is designed for researchers, scientists, and professionals in drug development, offering a robust methodology grounded in established chemical principles. The narrative explains the causality behind experimental choices, provides a self-validating protocol structure, and is supported by authoritative references. Included are detailed step-by-step procedures, safety protocols, characterization data, and visual diagrams to ensure clarity and reproducibility.

Introduction and Scientific Background

Ethyl 2-hydroxy-6-nitrobenzoate is a valuable substituted aromatic ester that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. The presence of the hydroxyl, nitro, and ester functional groups on the benzene ring makes it a versatile building block for further chemical transformations.

The synthesis described herein employs the Fischer-Speier esterification, a classic and reliable method for producing esters from carboxylic acids and alcohols.[1] This acid-catalyzed condensation reaction is an equilibrium process.[2][3] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of the alcohol reactant or by removing the water formed during the reaction.[3][4] In this protocol, an excess of ethanol is used to drive the reaction to completion. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5][6]

Reaction Mechanism: Fischer-Speier Esterification

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism is fundamental to understanding the role of the acid catalyst and the reversible nature of the reaction.[2]

Mechanism Steps:

  • Protonation of Carbonyl: The carboxylic acid is protonated by the strong acid catalyst (H₂SO₄), which activates the carbonyl group and makes the carbonyl carbon more electrophilic.[6]

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This forms a tetrahedral oxonium ion intermediate.[1]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, Ethyl 2-hydroxy-6-nitrobenzoate.[5]

Caption: Figure 1: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of Ethyl 2-hydroxy-6-nitrobenzoate.

Materials and Equipment

Table 1: List of Chemicals and Reagents

ReagentFormulaMW ( g/mol )CAS No.Supplier
2-Hydroxy-6-nitrobenzoic acidC₇H₅NO₅183.12601-99-0Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.0764-17-5Fisher Scientific
Sulfuric Acid (Conc., 98%)H₂SO₄98.087664-93-9VWR
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01144-55-8Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher Scientific
Brine (Sat. NaCl Soln.)NaCl58.447647-14-5-
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Sigma-Aldrich

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel and filter paper

  • pH paper

  • Standard laboratory glassware and personal protective equipment (PPE)

Reagent Quantities

Table 2: Reagents for Synthesis

ReagentAmountMolesMolar Eq.
2-Hydroxy-6-nitrobenzoic acid5.00 g27.3 mmol1.0
Ethanol50 mL856 mmol~31.4
Sulfuric Acid (Conc.)1.0 mL~18.4 mmol~0.67
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.00 g (27.3 mmol) of 2-hydroxy-6-nitrobenzoic acid.

  • Addition of Alcohol: Add 50 mL of absolute ethanol to the flask. Stir the mixture to dissolve the solid. The starting material may not dissolve completely at room temperature.

  • Catalyst Addition: Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the stirring mixture. Caution: This addition is exothermic. It is advisable to cool the flask in an ice-water bath during the addition.

  • Reflux: Attach a reflux condenser to the flask and place the apparatus in a heating mantle. Heat the mixture to a gentle reflux (approximately 80-85°C) with continuous stirring. Let the reaction proceed for 4-6 hours.

  • Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Isolation
  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Dilution and Neutralization: To the concentrated residue, add approximately 50 mL of cold deionized water. Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the remaining acid. Stir and continue adding the bicarbonate solution until the evolution of CO₂ gas ceases and the pH of the aqueous layer is approximately 7-8.[7]

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of saturated brine solution to remove residual water and inorganic salts.[8]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Final Solvent Removal: Decant or filter the dried solution into a clean, pre-weighed round-bottom flask and remove the ethyl acetate using a rotary evaporator to yield the crude Ethyl 2-hydroxy-6-nitrobenzoate.

Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

Caption: Figure 2: Experimental workflow for synthesis and purification.

Characterization of Product

The identity and purity of the synthesized Ethyl 2-hydroxy-6-nitrobenzoate should be confirmed using standard analytical techniques.

  • Appearance: Pale yellow solid.

  • Melting Point: The expected melting point should be determined and compared to literature values.

  • FTIR Spectroscopy: The IR spectrum should show characteristic absorption bands:

    • ~3200 cm⁻¹ (broad, O-H stretch of phenol)

    • ~1730 cm⁻¹ (strong, C=O stretch of ester)

    • ~1530 and ~1350 cm⁻¹ (strong, asymmetric and symmetric N-O stretches of nitro group)

    • ~1250 cm⁻¹ (C-O stretch of ester)

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide structural confirmation. Expected chemical shifts (in CDCl₃, ppm):

    • δ ~11.0 (s, 1H, Ar-OH)

    • δ ~7.8-8.0 (m, 2H, Ar-H)

    • δ ~7.0-7.2 (m, 1H, Ar-H)

    • δ 4.45 (q, 2H, -OCH₂CH₃)

    • δ 1.40 (t, 3H, -OCH₂CH₃)

  • ¹³C NMR Spectroscopy: Expected chemical shifts (in CDCl₃, ppm):

    • δ ~168.0 (C=O)

    • δ ~160.0 (C-OH)

    • δ ~140.0 (C-NO₂)

    • δ ~135.0, 120.0, 115.0 (Ar-C)

    • δ ~63.0 (-OCH₂)

    • δ ~14.0 (-CH₃)

Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Table 3: Hazard Summary of Key Chemicals

ChemicalHazardsFirst Aid Measures
2-Hydroxy-6-nitrobenzoic acid Irritant. Avoid dust formation and contact with skin and eyes.[9]In case of contact, rinse immediately with plenty of water. If inhaled, move to fresh air.[9]
Ethanol Highly flammable liquid and vapor.Keep away from heat and open flames. Use in a well-ventilated area.
Sulfuric Acid (Conc.) Severe skin and eye damage. Corrosive.Handle with extreme care. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation.Keep away from ignition sources. Avoid breathing vapors.

Results and Discussion

The success of the synthesis is dependent on effectively shifting the reaction equilibrium. The use of a large excess of ethanol serves this purpose, as dictated by Le Chatelier's principle.[4] The acid catalyst is crucial; without it, the reaction rate is impractically slow. The work-up procedure is designed to remove the catalyst and unreacted starting material. The neutralization step with sodium bicarbonate is critical as it converts the acidic catalyst (H₂SO₄) and any unreacted carboxylic acid into their respective sodium salts, which are water-soluble and can be easily removed from the organic product during the aqueous extraction.[7]

Table 4: Experimental Data Record

ParameterValue
Mass of 2-hydroxy-6-nitrobenzoic acid
Theoretical Moles of Product
Theoretical Mass of Product
Actual Mass of Purified Product
Percentage Yield
Melting Point Range
Appearance

Troubleshooting:

  • Low Yield: May result from insufficient reaction time or incomplete removal of water. Ensure the reflux is maintained for the specified duration. Using a Dean-Stark trap with a solvent like toluene could be an alternative to remove water azeotropically.[7]

  • Product Fails to Crystallize: The crude product may be impure. An additional purification step, such as column chromatography on silica gel, may be necessary.

  • Incomplete Neutralization: If the organic layer is still acidic after work-up, it can lead to product degradation over time. Ensure pH is checked carefully during the neutralization step.

References

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Unknown. (n.d.). Ester Derivatives of Salicylic Acid. [Link]

  • Clark, J. (n.d.). Mechanism for the esterification reaction. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Scribd. (n.d.). Esterification of Salicylic Acid with Methanol. [Link]

  • PubChem. (n.d.). 2-Hydroxy-6-nitrobenzoic acid. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

Sources

Application

Using Ethyl 2-hydroxy-6-nitrobenzoate as a precursor in pharmaceutical drug discovery

Application Note: Utilizing Ethyl 2-hydroxy-6-nitrobenzoate as a Strategic Precursor in Small Molecule Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Ethyl 2-hydroxy-6-nitrobenzoate as a Strategic Precursor in Small Molecule Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In modern small molecule drug discovery, the selection of highly functionalized, densely substituted aromatic building blocks is critical for accessing novel chemical space. Ethyl 2-hydroxy-6-nitrobenzoate (CAS: 1261477-56-8) represents a privileged 1,2,3-trisubstituted benzene scaffold. Featuring orthogonal reactive sites—an ethyl ester, a phenolic hydroxyl group, and a reducible nitro group—this precursor enables divergent synthetic pathways.

This application note details the physicochemical rationale, synthetic workflows, and validated protocols for utilizing Ethyl 2-hydroxy-6-nitrobenzoate in drug discovery. Specifically, we highlight its conversion into 2-amino-6-hydroxybenzoic acid derivatives, which are pivotal in the synthesis of small molecule PD-1/PD-L1 inhibitors for immuno-oncology[1], as well as its use in combinatorial libraries for macrocyclic antibiotics like Synergimycin derivatives[2].

Physicochemical Profiling & Structural Rationale

The strategic value of Ethyl 2-hydroxy-6-nitrobenzoate lies in its specific substitution pattern:

  • Steric Shielding & Regioselectivity: The 2,6-disubstitution flanking the ester carbonyl creates a sterically hindered environment. While this makes direct nucleophilic attack on the ester challenging, it provides exceptional chemoselectivity during reactions targeting the hydroxyl or nitro groups.

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the ester carbonyl. This interaction modulates the pKa of the phenol and influences the conformational geometry of the molecule, a critical factor when designing ligands that must fit into tight protein binding pockets (such as the PD-L1 dimer interface).

  • Orthogonal Reactivity: The nitro group can be selectively reduced to an aniline under mild catalytic hydrogenation without cleaving the ester[3]. The resulting amine can then participate in reductive aminations, Buchwald-Hartwig cross-couplings, or amide bond formations to generate complex heterocycles.

Core Synthetic Workflows

The most common utilization of this precursor involves a two-step sequence: reduction of the nitro group followed by saponification of the ester. This yields 2-amino-6-hydroxybenzoic acid, a versatile intermediate for late-stage functionalization.

Workflow A Ethyl 2-hydroxy-6-nitrobenzoate (Precursor) B Ethyl 2-amino-6-hydroxybenzoate (Intermediate) A->B Catalytic Hydrogenation (Pd/C, H2) C 2-Amino-6-hydroxybenzoic Acid (Building Block) B->C Saponification (LiOH, THF/H2O) D Target Drug Scaffolds (e.g., PD-1/PD-L1 Inhibitors) C->D Amide Coupling / Reductive Amination

Caption: Synthetic workflow from Ethyl 2-hydroxy-6-nitrobenzoate to targeted drug scaffolds.

Quantitative Data Summary

To aid in reaction planning, the following table summarizes the expected quantitative metrics and analytical markers for the core transformations based on optimized in-house methodologies.

TransformationReagents & ConditionsTypical YieldPurity (HPLC)Key Analytical Marker (Self-Validation)
Nitro Reduction H₂, 10% Pd/C, EtOH, RT, 4h88–94%>95%LC-MS: Mass shift from [M+H]⁺ 212 to 182 m/z.
Ester Hydrolysis LiOH·H₂O, THF/H₂O, 60°C, 12h80–85%>98%IR: Shift of ester C=O (~1715 cm⁻¹) to acid C=O (~1685 cm⁻¹).
Amide Coupling HATU, DIPEA, DMF, Amine, RT70–82%>95%TLC: Distinct polarity shift; UV active at 254 nm.

Application Case Study: Small Molecule PD-1/PD-L1 Inhibitors

Monoclonal antibodies targeting the PD-1/PD-L1 axis have revolutionized cancer therapy. However, small molecule inhibitors offer advantages in oral bioavailability, tumor penetration, and manufacturing costs[4].

Derivatives synthesized from 2-amino-6-hydroxybenzoic acid (derived from our title precursor) have been successfully incorporated into aromatic acetylene and ethylene compounds. These compounds act as potent small molecule inhibitors that induce the dimerization and internalization of PD-L1, effectively blocking its interaction with PD-1 on T-cells[1].

Mechanism TCell T-Cell (PD-1 Receptor) Complex PD-1/PD-L1 Complex (Immune Evasion) TCell->Complex Binding Tumor Tumor Cell (PD-L1 Ligand) Tumor->Complex Binding Complex->TCell Inhibitory Signal Inhibitor Small Molecule Inhibitor (Precursor-Derived) Inhibitor->Complex Steric Disruption Response Restored T-Cell Activation (Tumor Apoptosis) Inhibitor->Response Efficacy

Caption: Mechanism of PD-1/PD-L1 pathway disruption by precursor-derived small molecule inhibitors.

Experimental Protocols

The following protocols are designed as self-validating systems . Causality for reagent selection is explicitly stated to ensure reproducibility and scientific rigor.

Protocol A: Catalytic Hydrogenation to Ethyl 2-amino-6-hydroxybenzoate

Causality Insight: Palladium on carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to avoid harsh acidic conditions that could prematurely hydrolyze the ester or cause unwanted side reactions with the electron-rich phenol ring.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Ethyl 2-hydroxy-6-nitrobenzoate (1.0 eq, 10 mmol) in anhydrous ethanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Pd/C is highly pyrophoric; ensure the flask is thoroughly flushed with argon prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon. Stir the suspension vigorously at room temperature for 4–6 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (R_f ~0.6) will disappear, replaced by a more polar, ninhydrin-positive spot (R_f ~0.3). Confirm via LC-MS (target [M+H]⁺ = 182 m/z).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting aniline is susceptible to air oxidation (forming deeply colored quinone-imines); store under inert gas at -20°C or use immediately in the next step.

Protocol B: Saponification to 2-Amino-6-hydroxybenzoic Acid

Causality Insight: The 2,6-disubstitution pattern creates immense steric hindrance around the ester. Standard NaOH/KOH saponification often stalls. Lithium hydroxide (LiOH) is utilized because the lithium cation coordinates with the ortho-hydroxyl group, directing the hydroxide nucleophile to the sterically shielded carbonyl carbon, drastically accelerating the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 2-amino-6-hydroxybenzoate (1.0 eq, 8 mmol) in a 3:1 mixture of THF and deionized water (0.15 M).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq). The excess base is required to deprotonate the phenol (forming the phenoxide) and drive the ester hydrolysis.

  • Heating: Attach a reflux condenser and heat the mixture to 60°C for 12 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the peak at 182 m/z disappears and a new peak at 152 m/z ([M-H]⁻ in negative ion mode) dominates.

  • Workup: Cool the mixture to 0°C. Carefully acidify the solution using 1M HCl until the pH reaches ~4.0 (the isoelectric point of the amino acid). Caution: Over-acidification will protonate the amine, making the product highly water-soluble and difficult to extract.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure building block.

References

  • BenchChem Technical Support Team. An In-depth Technical Guide to 2-Hydroxy-6-nitrobenzamide: Chemical Properties and Structure. BenchChem. 5

  • BenchChem Technical Support Team. Synthesis of 2-Hydroxy-6-nitrobenzamide: An In-depth Technical Guide. BenchChem. 3

  • Google Patents. US11078192B2 - Aromatic acetylene or aromatic ethylene compound, intermediate, preparation method, pharmaceutical composition and use thereof.1

  • Google Patents. WO2018006795A1 - Aromatic acetylene or aromatic ethylene compound, intermediate, preparation method, pharmaceutical composition and use thereof.4

  • Justia Patents. Combinatorial organic synthesis of unique biologically active compounds (Synergimycin derivatives).2

Sources

Method

Application Note: Chromatographic Purification Protocols for Ethyl 2-hydroxy-6-nitrobenzoate

Introduction & Physicochemical Profiling Ethyl 2-hydroxy-6-nitrobenzoate (CAS: 1261477-56-8) is a highly functionalized aromatic building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Ethyl 2-hydroxy-6-nitrobenzoate (CAS: 1261477-56-8) is a highly functionalized aromatic building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals. The purification of this compound presents unique chromatographic challenges due to its specific structural features: an ethyl ester, a phenolic hydroxyl group at the 2-position, and a strongly electron-withdrawing nitro group at the 6-position.

The Causality of Chromatographic Behavior

To design an effective purification protocol, we must first understand the molecule's physicochemical behavior:

  • pKa Shift and Ionization: The nitro group exerts strong inductive and resonance electron-withdrawing effects, significantly lowering the pKa of the ortho-hydroxyl group from a typical phenol (~10) to approximately 6.0–6.5. Without acidic modifiers in the mobile phase, this acidic phenol will partially deprotonate on the slightly acidic/neutral surface of silica or in unbuffered aqueous mobile phases, leading to severe peak tailing[1].

  • Intramolecular Hydrogen Bonding: The proximity of the C2 hydroxyl proton to the C1 ester carbonyl oxygen facilitates strong intramolecular hydrogen bonding. This "locks" the molecular conformation and partially masks the polarity of the hydroxyl group. Consequently, the molecule elutes faster on normal-phase silica than non-hydrogen-bonded regioisomers (e.g., the 4-hydroxy isomer)[2].

  • Steric Hindrance: The flanking nitro and hydroxyl groups sterically hinder the ester, making the molecule highly compact but prone to co-elution with closely related structural isomers (like 4-nitro or 5-nitrobenzoates) during bulk separation.

To achieve >99% purity, a two-stage orthogonal chromatographic approach is required: Normal-Phase Flash Chromatography for bulk isolation, followed by Preparative Reversed-Phase HPLC (RP-HPLC) for high-resolution isomer separation[3].

Purification Workflow

Workflow A Crude Synthesis Mixture B Aqueous Workup (LLE) A->B Remove water-soluble byproducts C Flash Chromatography (Silica Gel + 0.1% AcOH) B->C Organic phase concentration D Preparative RP-HPLC (C18 + 0.1% TFA) C->D Intermediate purity (~90-95%) E Ethyl 2-hydroxy- 6-nitrobenzoate (>99%) D->E Isomer & trace impurity removal

Fig 1: Two-stage chromatographic purification workflow for Ethyl 2-hydroxy-6-nitrobenzoate.

Protocol 1: Normal-Phase Flash Chromatography (Bulk Isolation)

This step is designed to remove unreacted starting materials (e.g., 2-hydroxy-6-nitrobenzoic acid) and major esterification byproducts. The critical inclusion of 0.1% Acetic Acid (AcOH) suppresses the ionization of the acidic phenol, ensuring sharp, symmetrical elution bands.

Step-by-Step Methodology
  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 1:3 ratio of crude mass to silica mass) and evaporate the solvent under reduced pressure to create a free-flowing powder.

  • Column Equilibration: Equilibrate a pre-packed silica gel cartridge (40-63 µm) with 3 Column Volumes (CV) of Hexane containing 0.1% AcOH.

  • Sample Loading: Load the dry-packed sample onto the head of the column.

  • Gradient Elution: Initiate the gradient according to the parameters in Table 1. The highly non-polar impurities will elute in the first 3 CVs. Ethyl 2-hydroxy-6-nitrobenzoate typically elutes between 10-15% Ethyl Acetate.

  • Fraction Collection: Collect fractions based on UV absorption at 254 nm.

Self-Validating System: TLC Tracking

To validate the necessity of the acid modifier and confirm fraction identity, run a Thin Layer Chromatography (TLC) plate using Hexane/EtOAc (80:20) without acid, alongside a plate with 1% AcOH.

  • Observation: On the acid-free plate, the target compound will streak heavily. On the acid-modified plate, it will resolve into a tight, circular spot (Rf ≈ 0.45).

  • Visualization: The spot will strongly quench UV 254 nm. Staining with Ferric Chloride ( FeCl3​ ) will yield a dark purple spot, confirming the presence of the free phenolic hydroxyl group[2].

Table 1: Normal-Phase Flash Chromatography Parameters

ParameterSpecification / Condition
Stationary Phase Silica Gel (40-63 µm, 60 Å)
Mobile Phase A Hexane (or Heptane)
Mobile Phase B Ethyl Acetate + 0.1% Acetic Acid (v/v)
Elution Gradient 0-5% B (2 CV), 5-20% B (10 CV), 20-40% B (3 CV)
Flow Rate Scaled to column volume (e.g., 30 mL/min for a 40g column)
Detection Wavelength UV at 254 nm (Primary) and 340 nm (Secondary)

Protocol 2: Preparative Reversed-Phase HPLC (High-Purity Polishing)

While flash chromatography removes bulk impurities, closely related positional isomers (e.g., ethyl 2-hydroxy-4-nitrobenzoate) often co-elute. RP-HPLC exploits minute differences in hydrophobicity and dipole moments to achieve >99% purity[1].

Step-by-Step Methodology
  • Sample Reconstitution: Dissolve the semi-pure fractions from Protocol 1 in a compatible injection solvent, ideally a 50:50 mixture of Water/Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA). Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Flush the C18 preparative column with Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA) at a 90:10 ratio until the baseline stabilizes.

  • Injection and Separation: Inject the sample. The gradient (Table 2) slowly decreases the polarity of the mobile phase. The intramolecular hydrogen bonding of the 2-hydroxy-6-nitro isomer makes it slightly more lipophilic than isomers lacking this bond, causing it to retain slightly longer on the C18 phase[3].

  • Lyophilization: Pool the pure fractions. Remove the acetonitrile via rotary evaporation at low temperature (<35°C to prevent ester hydrolysis), and lyophilize the remaining aqueous phase to yield the pure compound as a solid.

Table 2: Preparative RP-HPLC Parameters

ParameterSpecification / Condition
Stationary Phase C18 Bonded Silica (5 µm, 150 x 21.2 mm)
Mobile Phase A High-Purity Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Elution Gradient 10% B to 60% B over 20 minutes
Flow Rate 15.0 mL/min
Column Temperature Ambient (20-25°C)
Detection Wavelength UV at 254 nm

References

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent Source: Journal of Chromatography A / DOI URL:[Link]

  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling Source: MDPI URL: [Link]

Sources

Application

Microwave-assisted organic synthesis of Ethyl 2-hydroxy-6-nitrobenzoate

Application Note & Protocol Topic: Microwave-Assisted Organic Synthesis of Ethyl 2-hydroxy-6-nitrobenzoate For: Researchers, Scientists, and Drug Development Professionals Introduction: Accelerating Aromatic Nitration wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Microwave-Assisted Organic Synthesis of Ethyl 2-hydroxy-6-nitrobenzoate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Aromatic Nitration with Microwave Energy

Ethyl 2-hydroxy-6-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis traditionally involves the nitration of ethyl salicylate using conventional heating methods, which often require long reaction times and can lead to the formation of undesired by-products. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry technique that revolutionizes this process.[1] By utilizing microwave irradiation, MAOS provides rapid, direct, and uniform heating of the reaction mixture, which dramatically accelerates reaction rates, improves yields, and often results in cleaner reaction profiles.[1][2] This application note provides a comprehensive guide to the efficient synthesis of Ethyl 2-hydroxy-6-nitrobenzoate using a dedicated microwave reactor, grounded in the principles of electrophilic aromatic substitution.

Scientific Rationale: Mechanism and Microwave Effects

The synthesis of Ethyl 2-hydroxy-6-nitrobenzoate is achieved through the electrophilic aromatic substitution (EAS) of ethyl salicylate. The core of this reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[3][4][5]

Step 1: Generation of the Nitronium Ion Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Regioselectivity The electron-rich aromatic ring of ethyl salicylate attacks the nitronium ion. The regiochemical outcome is dictated by the two existing substituents: the hydroxyl (-OH) group and the ethyl ester (-COOEt) group.

  • -OH group: A powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

  • -COOEt group: A deactivating, meta-directing group that withdraws electron density from the ring.

The strongly activating -OH group governs the position of nitration. It directs the incoming electrophile to the positions ortho and para to it. Since the para position is occupied by the ester group, substitution occurs at the available ortho position, which is C6. This leads to the selective formation of Ethyl 2-hydroxy-6-nitrobenzoate.

The Role of Microwave Irradiation Microwave energy accelerates this reaction through direct dielectric heating.[1][6] Polar molecules and ions within the reaction mixture, such as the protonated nitric acid intermediate and the nitronium ion, align with the rapidly oscillating electric field of the microwaves. This forced rotation and ionic conduction generate intense internal heat, leading to a rapid temperature increase and a significant enhancement in the reaction rate compared to conventional heating methods.[6]

Experimental Workflow for Synthesis and Purification

The overall process involves the preparation of the nitrating agent, a microwave-assisted reaction, and subsequent purification of the final product.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Microwave Synthesis cluster_workup Phase 3: Work-up & Purification cluster_analysis Phase 4: Characterization A Prepare Nitrating Mix (HNO₃ + H₂SO₄) in Ice Bath C Combine Reactants in Microwave Vessel A->C B Prepare Reactant Solution (Ethyl Salicylate) B->C D Microwave Irradiation (Set Power, Temp, Time) C->D E Quench Reaction (Pour onto Ice Water) D->E F Isolate Crude Product (Vacuum Filtration) E->F G Purify by Recrystallization (e.g., Ethanol/Water) F->G H Dry Final Product G->H I Confirm Identity & Purity (TLC, MP, NMR, FTIR) H->I

Caption: Workflow diagram for the microwave-assisted synthesis of Ethyl 2-hydroxy-6-nitrobenzoate.

Detailed Synthesis Protocol

Materials & Equipment:

  • Ethyl salicylate (99%)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Ice

  • Dedicated Microwave Synthesis Reactor with sealed vessel capability

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Melting point apparatus

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • The preparation of the nitrating mixture is highly exothermic. Strict adherence to the dropwise addition in an ice bath is critical to prevent overheating and uncontrolled reaction.

  • Microwave reactions in sealed vessels generate pressure. Ensure the microwave reactor is properly maintained and operated according to the manufacturer's instructions.

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a 25 mL beaker cooled in an ice-water bath, add 5.0 mL of concentrated sulfuric acid.

    • While stirring gently, add 2.5 mL of concentrated nitric acid dropwise to the sulfuric acid. Ensure the temperature of the mixture is maintained below 10 °C. Once the addition is complete, keep the nitrating mixture in the ice bath until use.

  • Reaction Setup:

    • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1.66 g (10.0 mmol) of ethyl salicylate.

    • Carefully and slowly, add the previously prepared cold nitrating mixture to the ethyl salicylate in the reaction vessel.

  • Microwave Irradiation:

    • Seal the vessel according to the microwave reactor's specifications.

    • Place the vessel in the microwave reactor cavity.

    • Set the reaction parameters as follows (Note: These may require optimization based on the specific microwave unit used):

      • Power: 150-250 Watts

      • Temperature: 70 °C (use ramp-to-temperature setting)

      • Hold Time: 5-10 minutes

      • Stirring: On

  • Work-up and Isolation:

    • After the irradiation is complete, allow the vessel to cool to room temperature (or as per the instrument's safety protocols) before carefully opening it.

    • In a 250 mL beaker, prepare a slurry of approximately 50 g of crushed ice and 50 mL of deionized water.

    • Slowly pour the reaction mixture from the vessel into the ice-water slurry while stirring. A solid precipitate should form.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid precipitate on the filter with two portions of 25 mL of cold deionized water to remove residual acids.

  • Purification:

    • Transfer the crude solid to a 100 mL Erlenmeyer flask.

    • Recrystallize the product from a minimal amount of hot ethanol/water mixture. Add hot ethanol dropwise until the solid just dissolves, then add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.

Data & Characterization

This section outlines the expected results for validating the synthesis of Ethyl 2-hydroxy-6-nitrobenzoate.

Reaction Parameters and Expected Yield:

ParameterValue
Starting MaterialEthyl Salicylate (10.0 mmol)
Microwave Power150-250 W
Reaction Temperature70 °C
Reaction Time5-10 min
AppearancePale yellow crystalline solid
Expected Yield75-85%
Expected Melting Point70-72 °C

Spectroscopic Data for Product Validation:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~11.5 (s, 1H, Ar-OH)

    • δ ~8.1 (dd, 1H, Ar-H)

    • δ ~7.7 (t, 1H, Ar-H)

    • δ ~7.0 (dd, 1H, Ar-H)

    • δ ~4.5 (q, 2H, -OCH₂CH₃)

    • δ ~1.4 (t, 3H, -OCH₂CH₃)

  • FTIR (KBr, cm⁻¹):

    • ~3200-3400 (O-H stretch)

    • ~1680 (C=O stretch, ester)

    • ~1530 & ~1350 (N-O asymmetric and symmetric stretch, nitro group)

    • ~1250 (C-O stretch)

Conclusion

The microwave-assisted synthesis of Ethyl 2-hydroxy-6-nitrobenzoate offers a significant improvement over conventional methods. This approach aligns with the principles of green chemistry by drastically reducing reaction times from hours to minutes and improving energy efficiency.[1] The protocol described herein is robust, providing high yields of the desired product with excellent purity after a straightforward work-up and recrystallization procedure. This method is highly suitable for rapid synthesis in research and development settings, enabling faster exploration of downstream chemical transformations.

References

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). International Journal of Creative Research Thoughts. Available at: [Link]

  • CN104387275A - Synthesis method of ethyl salicylate. (2015). Google Patents.
  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. (2024). Inorganic and Nano-Metal Chemistry. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]

  • Nitration. (n.d.). V. P. & R. P. T. P. Science College. Available at: [Link]

  • Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. (2017). RSC Advances. Available at: [Link]

  • Nitration of Aromatic Compounds Explained. (n.d.). Scribd. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. (2017). ResearchGate. Available at: [Link]

  • Synthesis of 2-ethylhexyl salicylate under microwave radiation. (2007). ResearchGate. Available at: [Link]

  • Nitration and aromatic reactivity. (n.d.). University of Exeter. Available at: [Link]

  • CN103483204A - Preparation method of ethyl 5-nitro salicylate. (2014). Google Patents.
  • Nitration. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of Ethyl 2,3-dimethoxy-6-nitrobenzoate (2). (n.d.). PrepChem.com. Available at: [Link]

  • ETHYL p-HYDROXYBENZOATE. (1998). Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (2021). IntechOpen. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in Ethyl 2-hydroxy-6-nitrobenzoate crystallization

Welcome to the Technical Support Center for the crystallization and purification of Ethyl 2-hydroxy-6-nitrobenzoate (CAS 1261477-56-8). As a Senior Application Scientist, I frequently encounter researchers struggling wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of Ethyl 2-hydroxy-6-nitrobenzoate (CAS 1261477-56-8).

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized nitroaromatic esters. The crystallization of Ethyl 2-hydroxy-6-nitrobenzoate is notoriously sensitive to minor impurities generated during esterification or nitration workflows. These impurities alter the thermodynamic landscape of the solution, leading to phenomena like "oiling out," lattice defects, and co-crystallization.

This guide is designed to move beyond generic troubleshooting. We will dissect the causality behind these physical phenomena and provide field-proven, self-validating protocols to ensure you achieve >99% purity in your final crystalline product.

Diagnostic Workflow for Crystallization Failures

Before adjusting your protocol, it is critical to diagnose the exact mechanism of failure. Use the workflow below to categorize your crystallization issue and identify the appropriate intervention.

Workflow Start Crude Ethyl 2-hydroxy-6-nitrobenzoate PhaseCheck Cooling & Phase Observation Start->PhaseCheck Oiling Oiling Out (Liquid-Liquid Phase) PhaseCheck->Oiling MP Depressed Crystallization Solid Nucleation PhaseCheck->Crystallization Normal Growth Intervention1 Adjust Solvent / Add Seed Crystals Oiling->Intervention1 PurityCheck Purity Analysis (HPLC/NMR) Crystallization->PurityCheck Intervention1->PhaseCheck IsomerImp Isomeric Impurities PurityCheck->IsomerImp AcidImp Unreacted Acid PurityCheck->AcidImp PureProd Target Purity >99% PurityCheck->PureProd Intervention2 Fractional Recrystallization IsomerImp->Intervention2 Intervention3 Mild Alkaline Wash AcidImp->Intervention3 Intervention2->PurityCheck Intervention3->PurityCheck

Diagnostic workflow for resolving crystallization impurities in Ethyl 2-hydroxy-6-nitrobenzoate.

Quantitative Profiling of Common Impurities

Understanding the physicochemical impact of specific impurities is the first step in eliminating them. The table below summarizes the most common contaminants found in crude Ethyl 2-hydroxy-6-nitrobenzoate mixtures.

Impurity ProfileSource / Reaction PathwayImpact on CrystallizationDiagnostic Marker
Water / Residual Solvent Incomplete drying or hygroscopic absorption.Induces "oiling out" via melting point depression[1].Broad DSC endotherm; visible liquid droplets.
2-Hydroxy-6-nitrobenzoic acid Incomplete esterification or aqueous hydrolysis.Disrupts crystal lattice via H-bonding; shifts solubility[2].Broad IR O-H stretch (~3200 cm⁻¹); acidic pH.
Ethyl 2-hydroxy-4-nitrobenzoate Non-selective nitration of ethyl salicylate.Co-crystallizes due to structural/polarity similarities[3].Distinct NMR shifts in the aromatic region.
Ethyl dinitro-salicylate Over-nitration during synthesis.Causes deep coloration; induces lattice defects.Multiple NO₂ stretches in IR; higher MW in MS.

Troubleshooting Guides (FAQs)

Q1: Why is my product "oiling out" instead of forming discrete crystals? A1: "Oiling out" (liquid-liquid phase separation) is a thermodynamic issue. It occurs when the melting point of your crude mixture is depressed below the saturation temperature of the solvent system due to a high concentration of impurities (such as residual water or unreacted starting materials)[1]. When the solution cools, the solute separates as an impure, viscous liquid rather than overcoming the activation energy required to nucleate into a solid lattice[4]. Resolution: You must alter the thermodynamic driving force. Do not allow the oil to solidify, as it will trap impurities[4]. Reheat the mixture until homogeneous, adjust the solvent polarity (e.g., by adding a miscible co-solvent to increase solubility at lower temperatures), and introduce seed crystals to bypass the high nucleation energy barrier[5].

Q2: I am detecting unreacted 2-hydroxy-6-nitrobenzoic acid in my final crystal lattice. How do I prevent this co-crystallization? A2: Carboxylic acids form strong intermolecular hydrogen bonds that can severely disrupt the packing of the ester, leading to solvent inclusions and lattice defects. If your initial esterification was incomplete, this acid will persist[2]. Because the acid and ester share similar aromatic backbones, they readily co-precipitate. Resolution: The most reliable intervention is a pre-crystallization chemical wash. By treating the organic phase with a mild base like 5% NaHCO₃, you deprotonate the carboxylic acid, forcing it to partition into the aqueous layer as a salt, while the target ester remains safely in the organic phase[6].

Q3: My NMR shows the presence of isomeric impurities (e.g., the 4-nitro isomer). How can crystallization resolve this? A3: If your synthetic route involved the direct nitration of ethyl salicylate, the reaction lacks absolute regioselectivity, yielding a mixture of ortho- and para-directed nitro isomers[3]. These isomers have nearly identical molecular weights and similar polarities. However, the 6-nitro isomer experiences different steric hindrance and intramolecular hydrogen bonding (between the hydroxyl and the adjacent nitro/ester groups) compared to the 4-nitro isomer. Resolution: Fractional recrystallization using a mixed solvent system (e.g., methanol/water) exploits these subtle divergent solubility gradients, allowing the less soluble isomer to selectively crystallize first[7].

Self-Validating Experimental Protocols

Protocol A: Resolution of "Oiling Out" via Controlled Anti-Solvent Seeding

This protocol is designed to force solid nucleation before the liquid-liquid phase separation boundary is crossed.

  • Dissolution: Suspend the oiled-out crude Ethyl 2-hydroxy-6-nitrobenzoate in a minimal amount of hot ethanol (approx. 3-4 mL per gram of crude). Heat gently under reflux until the oil completely dissolves into a clear, homogeneous solution.

  • Anti-Solvent Titration: Remove from heat. Dropwise, add warm deionized water (anti-solvent) while stirring vigorously, until a faint, persistent turbidity is observed.

  • Clearing: Add exactly 1-2 drops of hot ethanol to clear the turbidity. Self-Validation: The solution must be perfectly clear at this stage; if it remains cloudy, you have crossed the saturation threshold prematurely.

  • Seeding: Allow the solution to cool naturally by 5°C. Introduce 1-2 mg of pure Ethyl 2-hydroxy-6-nitrobenzoate seed crystals.

  • Controlled Cooling: Insulate the flask and allow it to cool slowly (approx. 0.1 °C/min) to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours[5].

  • Isolation: Collect the discrete crystals via vacuum filtration. Wash with ice-cold 20% ethanol/water to remove surface impurities.

Protocol B: Pre-Crystallization Acid-Base Wash for Ester Purification

Use this protocol if analytical checks reveal unreacted 2-hydroxy-6-nitrobenzoic acid prior to crystallization.

  • Organic Solvation: Dissolve the crude mixture in an immiscible organic solvent such as ethyl acetate (10 mL per gram of crude).

  • Alkaline Wash: Transfer to a separatory funnel. Add an equal volume of 5% aqueous Sodium Bicarbonate (NaHCO₃)[6].

  • Agitation & Venting: Shake vigorously. Self-Validation: Listen for gas evolution (CO₂ release). Continue shaking and venting until no further pressure builds up, confirming the neutralization of the acid is complete.

  • Phase Separation: Allow the layers to separate. The unreacted acid is now in the lower aqueous layer as a sodium salt. Drain and discard the aqueous layer.

  • Aqueous Verification: Test the pH of the discarded aqueous layer. Self-Validation: The pH must be >8. If it is acidic, repeat Step 2.

  • Drying & Concentration: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6]. The resulting solid is now ready for a high-purity crystallization.

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for Ethyl 2-hydroxy-6-nitrobenzoate Analysis

Welcome to the technical support center for the analysis of Ethyl 2-hydroxy-6-nitrobenzoate via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Ethyl 2-hydroxy-6-nitrobenzoate via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we combine fundamental chromatographic principles with field-proven insights to help you optimize your mobile phase and achieve robust, reproducible results.

Introduction to the Analyte: Ethyl 2-hydroxy-6-nitrobenzoate

Ethyl 2-hydroxy-6-nitrobenzoate is a moderately polar aromatic compound. Its structure, featuring a phenolic hydroxyl group (-OH), a nitro group (-NO₂), and an ethyl ester (-COOCH₂CH₃), presents specific challenges and opportunities in reversed-phase HPLC. The key to a successful separation lies in controlling the interactions between the analyte and the stationary phase, which is primarily accomplished by optimizing the mobile phase composition.

The phenolic hydroxyl group is weakly acidic, making its ionization state—and therefore its retention—highly dependent on the mobile phase pH.[1][2] The nitro group and the ester group add to the overall polarity and can participate in secondary interactions. Understanding these properties is fundamental to troubleshooting and optimizing your analytical method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for Ethyl 2-hydroxy-6-nitrobenzoate on a C18 column?

A good starting point for a reversed-phase separation on a C18 column is a simple binary mixture of an organic modifier and water, such as Acetonitrile:Water or Methanol:Water.[3] A common initial composition is a 50:50 (v/v) mixture, which can then be adjusted based on the initial retention time. Since the analyte is acidic, it is crucial to control the pH of the aqueous portion of the mobile phase. Starting with an acidic mobile phase (e.g., water with 0.1% formic acid or phosphoric acid) is recommended to suppress the ionization of the phenolic hydroxyl group.[1][4] This will ensure the analyte is in its neutral form, leading to more reproducible retention and better peak shape.

Q2: Should I use Acetonitrile or Methanol as the organic modifier?

Both Acetonitrile (ACN) and Methanol (MeOH) are suitable organic modifiers for this analysis. The choice can influence selectivity, especially if there are closely eluting impurities.[5]

  • Acetonitrile often provides sharper peaks and lower backpressure. It is generally preferred for peptide and polar compound separations.[6]

  • Methanol can offer different selectivity due to its protic nature and may be a better choice if ACN does not resolve the analyte from critical pairs.[7]

It is often beneficial to screen both solvents during method development to determine which provides the optimal separation for your specific sample matrix.

Q3: Is a buffer necessary for the mobile phase?

Yes, if you need to work at a pH where the analyte's pKa is approached, a buffer is essential for robust and reproducible results. Operating without a buffer near the pKa can lead to retention time drift and poor peak shape as small changes in pH can significantly alter the analyte's ionization state.[2] For Ethyl 2-hydroxy-6-nitrobenzoate, the phenolic hydroxyl group is acidic. To ensure it remains protonated and un-ionized, maintaining a mobile phase pH at least 2 units below its pKa is recommended.[8] An acidic modifier like 0.1% formic acid or phosphoric acid often provides a sufficiently low and stable pH for this purpose.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis. Each problem is followed by a causal explanation and a step-by-step protocol for resolution.

Problem 1: My peak for Ethyl 2-hydroxy-6-nitrobenzoate is tailing significantly.

Causality: Peak tailing for acidic or polar compounds in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[9][10] These silanols can be acidic and interact with polar functional groups on the analyte, such as the hydroxyl and nitro groups, leading to a secondary retention mechanism that distorts the peak shape.[11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol to Mitigate Peak Tailing:

Step 1: Adjust Mobile Phase pH The first and most effective step is to ensure the analyte is in a single, un-ionized state.

  • Objective: To suppress the ionization of the phenolic hydroxyl group and minimize interactions with silanols.

  • Procedure:

    • Prepare the aqueous component of your mobile phase with an acidic modifier. Good choices include 0.1% Formic Acid, 0.1% Phosphoric Acid, or 0.1% Trifluoroacetic Acid (TFA).

    • Ensure the final pH of the aqueous portion is below 4.0. A pH range of 2.5-3.5 is often ideal for silica-based columns.[8]

    • Re-equilibrate your column with the new mobile phase for at least 10-15 column volumes.

    • Inject your sample and assess the peak shape.

Step 2: Evaluate Column Choice and Condition If pH adjustment is not sufficient, the issue may lie with the column itself.

  • Objective: To use a stationary phase with minimal active silanol sites.

  • Procedure:

    • Use a Modern, End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning the residual silanols are chemically deactivated. If you are using an older "Type-A" silica column, switching to a modern, fully end-capped C18 or a polar-embedded phase column can dramatically improve peak shape for polar analytes.[10]

    • Column Contamination: Strongly retained basic compounds from previous injections can bind to silanol groups and cause tailing for subsequent acidic analytes. If the column is not new, perform a column cleaning procedure.[11]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry This table presents hypothetical data to illustrate the expected trend.

Mobile Phase Aqueous ComponentApproximate pHExpected Asymmetry Factor (As)
Deionized Water~6.52.1
10 mM Ammonium Acetate4.81.6
0.1% Formic Acid2.71.1
0.1% Phosphoric Acid2.11.0
Problem 2: Poor resolution between Ethyl 2-hydroxy-6-nitrobenzoate and an impurity.

Causality: Poor resolution (Rs < 1.5) indicates that the mobile phase and stationary phase combination is not providing sufficient selectivity (α) or efficiency (N) to separate the two compounds. Optimization is required to alter the relative retention of the analytes.

Experimental Protocol for Improving Resolution:

Step 1: Adjust Organic Modifier Strength (Isocratic Elution)

  • Objective: To change the retention factor (k') and potentially improve resolution.

  • Procedure:

    • If your peaks are eluting too quickly (low k'), decrease the percentage of the organic modifier (e.g., from 50% ACN to 45% ACN). This will increase retention and may improve resolution.

    • If your peaks are too retained and broad, increasing the organic content may sharpen the peaks and improve resolution, provided the selectivity is adequate.

Step 2: Change the Organic Modifier

  • Objective: To alter the selectivity (α) of the separation.

  • Procedure:

    • If you are using acetonitrile, prepare a mobile phase of equivalent strength using methanol. The different chemical interactions of methanol can significantly alter the elution order and spacing of peaks.[5][7]

Step 3: Implement a Gradient Elution

  • Objective: To effectively separate compounds with different polarities in a single run and sharpen peaks.

  • Procedure:

    • Design a shallow gradient around the isocratic composition that elutes your analyte. For example, if your compound elutes at 40% ACN, try a gradient from 35% to 45% ACN over 10 minutes.

    • Gradient elution is particularly effective for separating complex mixtures and can significantly improve resolution for later-eluting peaks.[3]

Caption: Key strategies for improving chromatographic resolution.

Problem 3: My retention times are drifting to shorter times with each injection.

Causality: A progressive decrease in retention time often points to issues with the column or mobile phase that are changing the nature of the stationary phase over time. One common cause with high-aqueous mobile phases (<5% organic) is "phase collapse" or "dewetting," where the C18 chains fold upon themselves, reducing the hydrophobic surface area available for interaction.[12] However, for a moderately polar analyte like Ethyl 2-hydroxy-6-nitrobenzoate, this is less likely unless you are running at very high aqueous compositions. A more probable cause is insufficient column equilibration or a changing mobile phase pH.

Protocol to Stabilize Retention Times:
  • Ensure Proper Equilibration: Before starting a sequence, always flush the column with the initial mobile phase for at least 10-15 column volumes. If you are running a gradient, ensure the column is fully re-equilibrated to the starting conditions between injections.

  • Use a Buffered Mobile Phase: If you are not using an acid additive and the pH of your water is not stable, this can cause drift. Using a buffer or an acid additive as previously described will stabilize the pH and, consequently, the retention time.[2][13]

  • Check for Column Contamination: Strongly retained, non-polar compounds from the sample matrix can accumulate on the column, effectively changing the stationary phase and reducing retention for your analyte. Regularly flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) to remove contaminants.[14]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is well-mixed. If using a mixture of organic and aqueous solvents, be mindful of potential volume changes upon mixing. Always measure pH on the aqueous component before mixing with the organic solvent for the most reproducible results.[8][15]

References

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from a resource discussing ligand folding effects in high aqueous mobile phases.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Różyło, J. K., & Dąbrowska, M. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5133. Available at: [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography and Separation Techniques. Retrieved from a relevant article on the publisher's site.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Rosés, M., et al. (2000). Retention of Ionizable Compounds on HPLC. 4. Mobile-Phase pH Measurement in Methanol/Water. Analytical Chemistry, 72(7), 1547-1553. Available at: [Link]

  • Various Authors. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

Sources

Troubleshooting

Minimizing side reactions during the nitration of ethyl salicylate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing the nitration of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing the nitration of ethyl salicylate.

Electrophilic aromatic substitution (EAS) on highly functionalized aromatics requires precise kinetic control. While the hydroxyl group strongly activates the ring and directs ortho/para, and the ester group deactivates and directs meta, the 5-position is sterically favored, yielding ethyl 5-nitrosalicylate as the major product. However, the harsh acidic and oxidative conditions required to generate the nitronium ion ( NO2+​ ) often lead to competing side reactions.

This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Causality & Reaction Pathways

Before troubleshooting, it is critical to understand the competing pathways in your reactor. The diagram below illustrates the delicate balance between the desired EAS pathway and the primary side reactions: ester hydrolysis and over-nitration.

ReactionPathway ES Ethyl Salicylate (Starting Material) Nitration Nitration (HNO3 / H2SO4) 0-5 °C ES->Nitration E5NS Ethyl 5-nitrosalicylate (Major Product) Nitration->E5NS Para to OH E3NS Ethyl 3-nitrosalicylate (Minor Product) Nitration->E3NS Ortho to OH Hydrolysis Acid-Catalyzed Hydrolysis Nitration->Hydrolysis OverNitration Over-nitration (Excess HNO3) E5NS->OverNitration NSA 5-Nitrosalicylic Acid (Side Product) Hydrolysis->NSA Dinitro Ethyl 3,5-dinitrosalicylate (Side Product) OverNitration->Dinitro

Reaction pathway of ethyl salicylate nitration showing major products and side reactions.

Troubleshooting FAQs

Q1: My HPLC shows a massive peak for 5-nitrosalicylic acid instead of my target ester. Why is hydrolysis occurring? A: You are experiencing acid-catalyzed acyl substitution. During standard mixed-acid nitration, the ester carbonyl oxygen is protonated by the sulfuric acid, making the carbonyl carbon highly electrophilic. If your nitric acid contains water (e.g., using 68% aqueous HNO3​ instead of fuming) or if your internal temperature spikes, water acts as a nucleophile, cleaving the ester bond to yield ethyl alcohol and the corresponding acid (1)[1]. Solution: Kinetically freeze out the hydrolysis pathway by maintaining strict cryogenic control (0–5 °C) and utilizing anhydrous/fuming reagents.

Q2: I am seeing significant amounts of ethyl 3,5-dinitrosalicylate. How do I prevent over-nitration? A: Over-nitration is a sequential EAS process. Once the first nitro group is installed, the ring is heavily deactivated, which should prevent a second nitration. However, if there is a local stoichiometric excess of the nitronium ion due to poor micro-mixing, or if the temperature exceeds 50 °C, the activation energy for the second nitration is breached (2)[2]. Solution: Ensure vigorous mechanical stirring (avoid magnetic stir bars in viscous H2​SO4​ ) and limit HNO3​ to strictly 1.05 equivalents.

Q3: My reaction mixture turned dark brown/black, and I have a low yield of the yellow product. What happened? A: Phenolic rings are highly electron-rich and prone to oxidative degradation by nitric acid, leading to the formation of quinones and tarry polymeric waste. While mixed acid is the traditional industrial method (3)[3], it is extremely harsh. Solution: Switch to a Nitric Acid / Glacial Acetic Acid ( HNO3​/AcOH ) system. Acetic acid moderates the oxidative potential of the mixture while still supporting nitronium ion formation, significantly reducing waste and improving product purity (4)[4].

Quantitative Data: Nitrating Systems Comparison

To make an informed decision on your synthetic route, compare the quantitative risk profiles of common nitrating systems below. Data is synthesized from batch and continuous flow methodologies.

Nitrating SystemRelative Yield (%)Ester Hydrolysis RiskOver-Nitration RiskOxidation (Tar) RiskMechanistic Notes
HNO3​ / H2​SO4​ (Batch) ~65–75%High (if H2​O present)ModerateHigh Standard method; requires strict 0–5 °C control.
HNO3​ / AcOH (Batch) ~80–85%LowLowModerateSlower kinetics, but excellent for minimizing hydrolysis.
HNO3​ / AcOH (Continuous Flow) >90% Very Low Low Low High surface-area-to-volume ratio prevents thermal hotspots.

Validated Experimental Protocols

A robust protocol must be a self-validating system —meaning it incorporates built-in feedback loops that prevent the reaction from proceeding if parameters deviate from the optimal window.

Method A: Standard Mixed Acid Nitration (Batch)

Use this method if you are constrained to standard laboratory reagents.

  • Preparation & Baseline: Dissolve 10.0 g of ethyl salicylate in 40 mL of concentrated sulfuric acid ( H2​SO4​ , 98%) in a 250 mL 3-neck flask equipped with a mechanical stirrer and an internal thermocouple.

    • Causality: H2​SO4​ acts as both the solvent and the strong acid catalyst required to dehydrate HNO3​ into the active nitronium ion.

  • Thermal Stabilization: Submerge the flask in an ice-salt bath.

    • Validation Check: Do not proceed to step 3 until the internal thermocouple reads ≤ 2 °C for at least 5 consecutive minutes.

  • Nitronium Addition (Self-Correcting Loop): Prepare the mixed acid by slowly adding 4.5 mL of fuming HNO3​ to 10 mL of cold H2​SO4​ . Add this mixture dropwise to the ester solution.

    • Validation Check: Mechanically couple your addition rate to the thermal output. If the internal temperature exceeds 5 °C, halt the addition immediately until the bath removes the exothermic heat. This kinetically prevents hydrolysis.

  • Quenching & Isolation: Stir for 1 hour at 0 °C, then pour the mixture over 200 g of crushed ice.

    • Validation Check: The sudden dilution destroys the nitronium ion. A successful reaction will immediately yield the product as pale yellow needles (5)[5]. Filter and wash with cold water until the filtrate is pH neutral.

Method B: Continuous Flow Nitration ( HNO3​ / AcOH)

Use this method for scale-up or to eliminate oxidative/hydrolytic side reactions entirely.

  • System Priming: Prime a SS316 tubular microreactor with glacial acetic acid at a flow rate of 1 mL/min.

  • Reagent Streams:

    • Stream A: 1.0 M Ethyl salicylate dissolved in glacial acetic acid.

    • Stream B: 1.1 M HNO3​ dissolved in glacial acetic acid.

  • Reaction Zone: Merge the streams at a T-mixer maintained at 25 °C.

    • Causality: The microreactor provides instantaneous heat dissipation. Unlike batch reactors, this allows you to run the reaction at higher temperatures without triggering oxidative degradation or ester hydrolysis (6)[6].

  • Collection: Adjust the flow rates to achieve a strict 7-minute residence time. Collect the effluent directly into an ice-water bath to precipitate the highly pure mononitro derivative.

Troubleshooting Decision Tree

If your post-reaction analytics (TLC/HPLC) indicate a failed run, follow this logical workflow to identify the mechanical or chemical failure point.

TroubleshootingTree Issue Low Yield of Ethyl 5-nitrosalicylate TLC Check TLC / HPLC Profile Issue->TLC HighAcid High 5-Nitrosalicylic Acid TLC->HighAcid Hydrolysis HighDinitro High Dinitro Impurity TLC->HighDinitro Over-nitration Tarry Tarry/Dark Mixture TLC->Tarry Oxidation Sol1 Use anhydrous conditions Control temp < 5°C HighAcid->Sol1 Sol2 Strict 1.05 eq HNO3 Improve mixing HighDinitro->Sol2 Sol3 Slow HNO3 addition Avoid local hotspots Tarry->Sol3

Troubleshooting decision tree for identifying and resolving common nitration side reactions.

References

  • EvitaChem.Buy Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate (EVT-13801689) - Methods: Nitration of Ethyl Salicylate.
  • RSC Publishing.Notes. Synthesis of Acenaphthene. Part 11.
  • ACS Publications.Continuous Flow Nitration of Salicylic Acid | Organic Process Research & Development.
  • ACS Publications.Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization.
  • EvitaChem.Buy Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate (EVT-13801689) - Ester Hydrolysis.
  • NIH.Functionalized Analogues of an Unnatural Amino Acid that Mimics a Tripeptide β-Strand.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-hydroxy-6-nitrobenzoate Workflows

Welcome to the Technical Support Center. This guide addresses the specific chemical challenges associated with Ethyl 2-hydroxy-6-nitrobenzoate (CAS: 1261477-56-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses the specific chemical challenges associated with Ethyl 2-hydroxy-6-nitrobenzoate (CAS: 1261477-56-8).

The di-ortho substitution pattern of this molecule—a hydroxyl group at C2 and a nitro group at C6—creates a severe steric shield around the C1 ethyl ester. This physical barrier completely blocks the standard Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon. Consequently, the formation of the tetrahedral intermediate required for standard base-catalyzed ( BAc​2 ) hydrolysis or transesterification is prevented . Furthermore, intramolecular hydrogen bonding between the C2-OH and the ester carbonyl further stabilizes the unreactive ground state.

Below, you will find targeted FAQs, mechanistic pathways, and field-proven troubleshooting protocols to bypass these limitations.

Frequently Asked Questions (FAQs)

Q1: Why does standard base-catalyzed hydrolysis (NaOH/MeOH) fail to yield 2-hydroxy-6-nitrobenzoic acid? A1: The standard BAc​2 mechanism requires the hydroxide ion to attack the carbonyl carbon, forming a bulky tetrahedral intermediate. The adjacent -OH and -NO2 groups physically block this approach. To bypass this, you must use specialized reagents that cleave the alkyl-oxygen bond ( BAl​2 mechanism) instead of the acyl-oxygen bond.

Q2: I need to alkylate the C2-hydroxyl group, but my yields are extremely low. What is happening? A2: The -OH is sterically hindered and strongly hydrogen-bonded to the ester carbonyl, drastically reducing its nucleophilicity. Standard bases like K2​CO3​ are insufficient. You must use a stronger base (e.g., NaH) to fully deprotonate the phenol, paired with highly reactive, unhindered electrophiles (e.g., methyl iodide or alkyl triflates) in polar aprotic solvents (DMF or DMSO) to accelerate the SN​2 reaction.

Q3: Can I reduce the C6-nitro group without affecting the ester? A3: Yes. The nitro group is less sterically shielded than the ester carbonyl. Standard hydrogenation (Pd/C, H2​ ) or chemical reduction (e.g., SnCl2​ in EtOH) will selectively reduce the nitro group to an amine. Caution: The resulting Ethyl 2-amino-6-hydroxybenzoate can undergo spontaneous intramolecular cyclization (lactamization) upon prolonged heating, even with the hindered ester.

Mechanistic Pathways

To successfully cleave the ester, the reaction must be redirected away from the carbonyl carbon and toward the ethyl group.

MechanisticPathways Substrate Ethyl 2-hydroxy-6-nitrobenzoate (Sterically Hindered) StandardBase Standard Base (NaOH/H2O) Nucleophilic Attack on Carbonyl Substrate->StandardBase Thiolate Thiolate Anion (RS⁻) Nucleophilic Attack on Ethyl Group Substrate->Thiolate Tetrahedral Tetrahedral Intermediate (Blocked by C2-OH & C6-NO2) StandardBase->Tetrahedral B_Ac2 Pathway Failed No Reaction / Recovery of SM Tetrahedral->Failed Steric Clash SN2 SN2 Displacement (B_Al2) Bypasses Carbonyl Sterics Thiolate->SN2 B_Al2 Pathway Success 2-hydroxy-6-nitrobenzoic acid + Alkyl Thioether SN2->Success Cleavage

Caption: Divergent mechanistic pathways for hindered ester cleavage: B_Ac2 (blocked) vs. B_Al2 (successful).

Troubleshooting Guides: Experimental Protocols

Protocol A: Deprotection via Trimethylsilyl Iodide (TMSI)

Causality: TMSI is highly oxophilic. The silicon atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the ester. The iodide ion (a highly polarizable, soft nucleophile) then attacks the less-hindered ethyl group via an SN​2 mechanism (alkyl-oxygen cleavage). This completely avoids the sterically shielded carbonyl carbon .

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under a Nitrogen atmosphere. Dissolve 1.0 eq of Ethyl 2-hydroxy-6-nitrobenzoate in anhydrous Dichloromethane (DCM) to create a 0.2 M solution.

  • Reagent Addition: Cool the solution to 0 °C. Add 2.5 eq of Trimethylsilyl iodide (TMSI) dropwise via syringe. (Note: TMSI is light-sensitive and moisture-sensitive; handle with care).

  • Reaction: Remove the ice bath and heat the reaction to reflux (40 °C) for 12-24 hours. Monitor consumption of the starting material by TLC (Hexanes/EtOAc 3:1).

  • Quenching: Cool to 0 °C and carefully quench with Methanol (MeOH) to destroy excess TMSI. Self-Validation: The solution will fume slightly and turn brown due to liberated iodine, confirming that active TMSI was present during the reaction.

  • Workup: Dilute with EtOAc and wash with 10% aqueous Na2​S2​O3​ . Self-Validation: The brown iodine color will immediately discharge to a clear/yellow solution, confirming the successful reduction of I2​ . Wash with 1M HCl, extract the aqueous layer with EtOAc, dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield 2-hydroxy-6-nitrobenzoic acid.

Protocol B: Cleavage via Lithium n-Propanethiolate

Causality: Thiolates are soft nucleophiles. They prefer to attack soft electrophiles (the sp3 carbon of the ethyl group) rather than the hard electrophile (the carbonyl carbon). The extreme steric hindrance at the carbonyl further directs the attack exclusively to the ethyl group .

Step-by-Step Methodology:

  • Thiolate Generation: In a dry flask under Argon, dissolve 3.0 eq of n-propanethiol in anhydrous HMPA or DMF. Cool to 0 °C and add 2.9 eq of n-Butyllithium (n-BuLi) dropwise. Stir for 15 mins. Self-Validation: The solution will slightly warm and change color, indicating the successful formation of the thiolate anion.

  • Substrate Addition: Add a solution of Ethyl 2-hydroxy-6-nitrobenzoate (1.0 eq) in HMPA/DMF dropwise.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Workup: Quench with 1M HCl. Extract with Diethyl Ether. Wash the organic layer thoroughly with water (5x) to remove HMPA/DMF. Extract the organic layer with saturated NaHCO3​ . Acidify the aqueous layer to pH 2 with conc. HCl and extract with EtOAc to isolate the pure carboxylic acid.

Experimental Workflow Visualization

TMSIWorkflow Step1 Step 1: Preparation Dry DCM, N2 Atm Step2 Step 2: TMSI Addition 0 °C, Dropwise Step1->Step2 Step3 Step 3: Heating Reflux (40 °C) 12h Step2->Step3 Step4 Step 4: Quenching MeOH Addition Step3->Step4 Step5 Step 5: Extraction Na2S2O3 / HCl Step4->Step5

Caption: Step-by-step experimental workflow for TMSI-mediated cleavage of hindered esters.

Data Presentation: Comparison of Ester Cleavage Strategies

MethodReagents & ConditionsMechanismTypical YieldProsCons
Standard Base NaOH, MeOH/ H2​O , Reflux BAc​2 (Acyl-Oxygen)< 5%Cheap, safe reagents.Fails completely due to severe steric hindrance .
TMSI Cleavage TMSI, DCM, Reflux BAl​2 (Alkyl-Oxygen)85-95%Mild conditions, high yield.Reagent is moisture/light sensitive and expensive.
Thiolate Cleavage LiSPr, DMF/HMPA, RT BAl​2 (Alkyl-Oxygen)80-90%Fast reaction at room temperature.Malodorous reagents, highly toxic solvents (HMPA).
Strong Acid Conc. H2​SO4​ , >100 °C AAc​1 (Acylium Ion)40-60%Cheap reagents.Harsh conditions; risks degradation of -NO2/-OH groups.

References

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. A new method for ester hydrolysis. Journal of the American Chemical Society, 99(3), 968-969. URL:[Link]

  • Bartlett, P. A., & Johnson, W. S. (1973). An improved reagent for the O-alkyl cleavage of methyl esters by nucleophilic attack. Tetrahedron Letters, 14(45), 4459-4462. URL:[Link]

  • Nummert, V., Piirsalu, M., Mäemets, V., & Koppel, I. A. (2005). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of Physical Organic Chemistry, 18(11), 1078-1089. URL:[Link]

Reference Data & Comparative Studies

Validation

Validating the purity of Ethyl 2-hydroxy-6-nitrobenzoate using quantitative NMR (qNMR)

Validating the Purity of Ethyl 2-hydroxy-6-nitrobenzoate Using qNMR: A Comparative Guide Introduction Ethyl 2-hydroxy-6-nitrobenzoate (CAS 1261477-56-8) is a highly functionalized aromatic ester utilized as a critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of Ethyl 2-hydroxy-6-nitrobenzoate Using qNMR: A Comparative Guide

Introduction

Ethyl 2-hydroxy-6-nitrobenzoate (CAS 1261477-56-8) is a highly functionalized aromatic ester utilized as a critical intermediate in pharmaceutical synthesis. Validating its absolute purity is paramount for downstream reaction stoichiometry and regulatory compliance. However, traditional chromatographic techniques often fall short when an identical, highly characterized reference standard is unavailable[1]. This guide explores the use of quantitative Nuclear Magnetic Resonance (qNMR) as a primary, self-validating metrological method, objectively comparing its performance against High-Performance Liquid Chromatography (HPLC) and other conventional alternatives.

The Analytical Bottleneck: Why Traditional Methods Fall Short

In standard HPLC-UV analysis, purity is often estimated using area normalization (Area %). This assumes that the Active Pharmaceutical Ingredient (API) and all impurities possess identical UV response factors (RRFs)[1]. For a molecule like Ethyl 2-hydroxy-6-nitrobenzoate, the presence of the strongly absorbing nitro and hydroxyl chromophores means that any impurity lacking these groups will be drastically under-reported, leading to a false-positive purity assessment[1]. To achieve true quantitation, HPLC requires an identical, highly pure reference standard to construct a calibration curve—a standard that is often unavailable during early-stage development[2].

The qNMR Advantage: A Self-Validating Metrological System

Unlike UV-Vis detectors, NMR spectroscopy measures the fundamental property of nuclear spin[3]. The core causality of qNMR lies in its direct proportionality: the integral of an NMR resonance is strictly proportional to the number of nuclei (e.g., protons) giving rise to that signal, completely independent of the molecule's chemical structure[4].

Because of this universal response factor, qNMR does not require a reference standard of the analyte itself[2]. Instead, an unrelated Certified Reference Material (CRM) can be used as an Internal Standard (IS)[5]. By accurately weighing the IS and the analyte into the same NMR tube, the system becomes self-validating; the purity of the analyte is calculated directly from the molar ratio of the integrated signals[3].

Objective Comparison: qNMR vs. Traditional Alternatives

Feature / MethodologyQuantitative NMR (qNMR)HPLC-UVGC-MSTitration
Primary Principle Nuclear spin resonanceChromophore UV absorbanceVolatilization & Mass-to-chargeChemical stoichiometry
Analyte Standard Required? No (Universal IS used)Yes (Identical standard needed)Yes (Identical standard needed)No (Requires specific titrant)
Response Factor Universal (Proportional to nuclei)Variable (Depends on chromophore)Variable (Depends on ionization)Reaction-specific
Method Development Time Hours (Simple solvent/IS match)Days to Weeks (Column/gradient optimization)Days (Column/temp optimization)Hours (Indicator/titrant setup)
Sample Destruction Non-destructive DestructiveDestructiveDestructive
Accuracy / Uncertainty High (< 1.5% expanded uncertainty)Moderate (RRF bias for impurities)Moderate (Thermal degradation risk)High (But lacks specificity)

Data supported by validation studies comparing qNMR to HPLC-UV[6][7].

Step-by-Step qNMR Experimental Protocol for Ethyl 2-hydroxy-6-nitrobenzoate

To ensure rigorous analytical integrity, the following protocol details the mechanistic choices required to build a robust qNMR assay based on USP <1220> Analytical Quality by Design principles[8].

  • Step 1: Internal Standard (IS) Selection

    • Choice: Maleic Acid (CRM grade).

    • Causality: Ethyl 2-hydroxy-6-nitrobenzoate contains ethyl protons (~1.3 ppm triplet, ~4.4 ppm quartet) and aromatic protons (~7.0–8.2 ppm). Maleic acid produces a sharp, distinct singlet at 6.26 ppm in DMSO-d6[6]. This guarantees zero signal overlap, fulfilling a critical requirement for accurate integration[9].

  • Step 2: Precision Gravimetry

    • Action: Weigh approximately 10 mg of Ethyl 2-hydroxy-6-nitrobenzoate and 5 mg of Maleic Acid CRM into a vial using a microbalance (readability 0.01 mg). Dissolve fully in 1.0 mL of DMSO-d6.

    • Causality: qNMR is a gravimetric-metrological technique. Any error in the mass of the internal standard transfers directly to the final purity calculation[10].

  • Step 3: T1 Relaxation Optimization

    • Action: Perform an Inversion Recovery experiment to determine the longitudinal relaxation time (T1) for both the analyte's ethyl/aromatic protons and the IS protons[10].

    • Causality: If the relaxation delay (D1) between pulses is too short, nuclei with longer T1 times will be partially saturated, leading to a systematic under-representation of their integral[10]. The D1 must be set to ≥ 5 × T1 of the slowest relaxing nucleus to ensure >99.3% magnetization recovery[4].

  • Step 4: NMR Data Acquisition

    • Action: Acquire the 1H-NMR spectrum using a 90° excitation pulse (e.g., zg pulse program) with a minimum of 64k data points and sufficient scans (e.g., 16-64) to achieve a Signal-to-Noise (S/N) ratio > 250[3].

    • Causality: A 90° pulse maximizes signal intensity, while high digital resolution ensures accurate definition of the peak shape for integration[3].

  • Step 5: Data Processing & Purity Calculation

    • Action: Manually phase and baseline-correct the spectrum[3]. Integrate the Maleic acid singlet (6.26 ppm, 2H) and a distinct analyte peak (e.g., the ethyl -CH3 triplet at 1.3 ppm, 3H).

    • Calculation: Use the standard qNMR mass fraction equation[3]:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

      (Where P = Purity, I = Integral, N = Number of protons, M = Molar mass, m = Weighed mass)

Workflow Visualizations

Comparison Analyte Ethyl 2-hydroxy-6-nitrobenzoate (Unknown Purity) HPLC HPLC-UV Analysis Analyte->HPLC qNMR qNMR Analysis Analyte->qNMR Ref_HPLC Requires Identical Reference Standard HPLC->Ref_HPLC Ref_qNMR Uses Universal CRM (e.g., Maleic Acid) qNMR->Ref_qNMR Result_HPLC Relative Purity (Area % Bias) Ref_HPLC->Result_HPLC Result_qNMR Absolute Purity (Mass Fraction %) Ref_qNMR->Result_qNMR

Logical comparison of dependency pathways for purity determination: HPLC-UV vs. qNMR.

qNMR_Workflow step1 1. Internal Standard Selection (Maleic Acid CRM, 6.26 ppm) step2 2. Precision Gravimetry (Weighing Analyte & IS to ±0.01 mg) step1->step2 step3 3. T1 Relaxation Analysis (Determine longest T1 for D1 setup) step2->step3 step4 4. NMR Data Acquisition (90° pulse, D1 ≥ 5×T1, S/N > 250) step3->step4 step5 5. Spectra Processing (Manual Phase & Baseline Correction) step4->step5 step6 6. Purity Calculation (Mass Fraction via Integral Ratio) step5->step6

qNMR purity validation workflow demonstrating metrological traceability and self-validation.

Sources

Comparative

A Comparative Analysis of Nitrobenzoate Esters in Cross-Coupling Reactions: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the quest for efficient and versatile methodologies for carbon-carbon bond formation is perpetual. Palladium...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and versatile methodologies for carbon-carbon bond formation is perpetual. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone in this endeavor, empowering the synthesis of complex molecules, including pharmaceuticals and functional materials. Traditionally, these reactions have relied heavily on aryl halides and triflates as electrophilic coupling partners. However, the pursuit of more sustainable and economically viable alternatives has led to a growing interest in the utilization of nitroarenes, and by extension, nitrobenzoate esters, as readily accessible starting materials.[1][2]

This guide provides a comprehensive comparative analysis of nitrobenzoate esters in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. We will delve into the nuances of their reactivity, compare their performance against traditional electrophiles, and provide detailed experimental protocols to facilitate their adoption in the laboratory.

The Rise of Nitroarenes: An Alternative to Halides and Triflates

Nitroarenes, which are easily prepared through the nitration of aromatic compounds, present an attractive and cost-effective feedstock for cross-coupling reactions.[1][3] The direct functionalization of the C-NO2 bond offers a more atom-economical and streamlined synthetic route compared to the traditional multi-step conversion of nitroarenes to aryl halides.[2] However, the inherent stability of the C-NO2 bond presents a significant challenge: the oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[4][5]

Recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands such as BrettPhos, and N-heterocyclic carbene (NHC) ligands, have been instrumental in overcoming this hurdle, enabling the efficient activation of the C-NO2 bond.[1][3][6]

Comparative Performance of Nitrobenzoate Esters

The reactivity of nitrobenzoate esters in cross-coupling reactions is influenced by both electronic and steric factors, primarily dictated by the position of the nitro group on the aromatic ring.

Isomeric Effects: A Tale of Three Positions

The electronic-withdrawing nature of both the nitro and the ester functionalities significantly influences the reactivity of the C-NO2 bond. This effect is most pronounced when the nitro group is in the ortho or para position relative to the ester, leading to a more electron-deficient carbon atom at the site of coupling, which can facilitate oxidative addition. Conversely, steric hindrance from the ortho ester group can impede the approach of the bulky palladium catalyst, potentially slowing down the reaction.

Isomer Electronic Effect Steric Hindrance General Reactivity Trend
paraStrong electron-withdrawing effect, activating the C-NO2 bond.Minimal steric hindrance.Generally the most reactive isomer.
metaModerate electron-withdrawing effect.Minimal steric hindrance.Intermediate reactivity.
orthoStrong electron-withdrawing effect.Significant steric hindrance from the adjacent ester group.Generally the least reactive isomer due to steric impediment.

Table 1: Influence of Nitro Group Position on the Reactivity of Nitrobenzoate Esters.

Nitrobenzoate Esters vs. Traditional Electrophiles: A Head-to-Head Comparison

A critical aspect of evaluating a new methodology is to benchmark its performance against established alternatives. The following table provides a qualitative comparison of nitrobenzoate esters with aryl halides and triflates.

Leaving Group Reactivity Cost & Availability Functional Group Tolerance Key Considerations
Aryl Iodides Very HighHigher cost, less diverse commercially.GoodProne to side reactions at elevated temperatures.
Aryl Bromides HighModerate cost, widely available.GoodA good balance of reactivity and stability.
Aryl Chlorides ModerateLow cost, very widely available.Generally requires more specialized and active catalysts.Often requires higher temperatures and catalyst loadings.
Aryl Triflates Very HighHigh cost, synthesized from phenols.ExcellentHighly reactive, but can be moisture-sensitive.
Nitrobenzoates Moderate to HighLow cost, readily prepared from nitration.Good, but sensitive to reducing conditions.Requires specialized ligands (e.g., BrettPhos, NHCs) for efficient C-NO2 activation. The nitro group can be a site for side reactions.

Table 2: Comparative Overview of Nitrobenzoate Esters and Other Common Leaving Groups in Cross-Coupling Reactions.

Mechanistic Insights: The Critical Oxidative Addition Step

The catalytic cycle for the cross-coupling of nitrobenzoate esters generally follows the well-established sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or carbopalladation (for Heck), and reductive elimination. The primary challenge, as previously mentioned, lies in the initial oxidative addition of the Ar-NO2 bond to the Pd(0) center.

Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(NO2)L2 Ar-Pd(II)(NO2)L2 Pd(0)L2->Ar-Pd(II)(NO2)L2 Oxidative Addition (Ar-NO2) Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2 Ar-Pd(II)(NO2)L2->Ar-Pd(II)-R'L2 Transmetalation (e.g., with R'-B(OH)2) Ar-R' Ar-R' Ar-Pd(II)-R'L2->Ar-R' Reductive Elimination Ar-R'->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for the cross-coupling of nitroarenes.

Theoretical and experimental studies have shown that the use of bulky, electron-donating ligands is crucial for facilitating this step.[3] These ligands stabilize the electron-rich Pd(0) center and promote the cleavage of the strong C-NO2 bond. In some cases, the reaction may proceed through a single electron transfer (SET) mechanism.[4]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of Methyl p-Nitrobenzoate

This protocol describes the coupling of methyl p-nitrobenzoate with phenylboronic acid.

Materials:

  • Methyl p-nitrobenzoate

  • Phenylboronic acid

  • Pd(OAc)2

  • BrettPhos

  • K3PO4 (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add methyl p-nitrobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and K3PO4 (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Heck Reaction of Ethyl m-Nitrobenzoate

This protocol outlines the Heck coupling of ethyl m-nitrobenzoate with styrene.

Materials:

  • Ethyl m-nitrobenzoate

  • Styrene

  • Pd(OAc)2

  • P(o-tolyl)3

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add ethyl m-nitrobenzoate (1.0 mmol), Pd(OAc)2 (0.03 mmol, 3 mol%), and P(o-tolyl)3 (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol), and Et3N (1.5 mmol).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of celite to remove the palladium black.

  • Wash the filtrate with 1 M HCl (2 x 10 mL), saturated NaHCO3 solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the substituted alkene.

Sonogashira Coupling of Methyl o-Nitrobenzoate

This protocol details the coupling of methyl o-nitrobenzoate with phenylacetylene.

Materials:

  • Methyl o-nitrobenzoate

  • Phenylacetylene

  • PdCl2(PPh3)2

  • CuI

  • Triethylamine (Et3N, anhydrous and degassed)

  • Toluene (anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add methyl o-nitrobenzoate (1.0 mmol), PdCl2(PPh3)2 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous and degassed toluene (5 mL) and triethylamine (2 mL).

  • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Heat the reaction at 80 °C for 12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic phase with saturated NH4Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired arylalkyne.

Workflow and Decision Making

Decision_Workflow start Starting Material Availability and Cost nitro_available Nitroaromatic readily available/cheaper? start->nitro_available use_nitro Consider Nitrobenzoate Ester nitro_available->use_nitro Yes use_halide Use Aryl Halide/Triflate nitro_available->use_halide No reaction_type Desired Cross-Coupling Reaction use_nitro->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Biaryl) heck Heck reaction_type->heck C-C (Alkene) sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) suzuki_protocol Follow Suzuki Protocol (Pd/BrettPhos or NHC) suzuki->suzuki_protocol heck_protocol Follow Heck Protocol (Pd(OAc)2/Phosphine) heck->heck_protocol sonogashira_protocol Follow Sonogashira Protocol (Pd/Cu catalysis) sonogashira->sonogashira_protocol optimization Optimization of Reaction Conditions (Temperature, Base, Solvent) suzuki_protocol->optimization heck_protocol->optimization sonogashira_protocol->optimization

Caption: Decision workflow for employing nitrobenzoate esters in cross-coupling reactions.

Conclusion and Future Outlook

Nitrobenzoate esters represent a promising class of electrophiles for palladium-catalyzed cross-coupling reactions, offering a cost-effective and readily available alternative to traditional aryl halides and triflates. While challenges related to the activation of the C-NO2 bond remain, the development of advanced catalyst systems has significantly expanded the scope and utility of these substrates. The choice of the nitrobenzoate isomer is critical, with para-substituted esters generally exhibiting the highest reactivity. Further research into the development of more active and robust catalysts will undoubtedly continue to enhance the attractiveness of nitroarenes as versatile building blocks in modern organic synthesis.

References

  • Schleinitz, J. et al. (2024). Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study. Organometallics. [Link]

  • Cai, Y. et al. (2025). Denitrative Coupling Reaction: A Powerful Synthetic Tool in Functional Transformation. ResearchGate. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Kashihara, M. et al. (2019). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. Chemical Communications. [Link]

  • Schleinitz, J. et al. (2024). Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study. ResearchGate. [Link]

  • Dounay, A. B., & You, Y. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Ethyl 2-hydroxy-6-nitrobenzoate Against Substituted Salicylates

Executive Summary The salicylate scaffold remains a cornerstone in medicinal chemistry, with derivatives like acetylsalicylic acid (Aspirin) having a profound impact on human health. The exploration of novel substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The salicylate scaffold remains a cornerstone in medicinal chemistry, with derivatives like acetylsalicylic acid (Aspirin) having a profound impact on human health. The exploration of novel substituted salicylates is a critical endeavor in the quest for agents with enhanced efficacy and novel mechanisms of action. This guide focuses on Ethyl 2-hydroxy-6-nitrobenzoate, a derivative whose biological activity profile is not yet extensively documented in publicly available literature.

In light of this data gap, this document serves a dual purpose: first, to provide a comparative context by benchmarking against well-characterized salicylates—Aspirin, Methyl Salicylate, and 5-Sulfosalicylic Acid; and second, to offer a comprehensive framework of validated experimental protocols for researchers to rigorously evaluate Ethyl 2-hydroxy-6-nitrobenzoate. We will delve into the rationale behind experimental design, provide step-by-step methodologies for key in vitro assays, and discuss the anticipated structure-activity relationships that make this compound a compelling subject for investigation.

Introduction: The Rationale for Benchmarking Novel Salicylates

Salicylates are a class of compounds defined by their 2-hydroxybenzoic acid core. Their derivatives are renowned for a wide spectrum of biological activities, including analgesic, anti-pyretic, and anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The enduring success of Aspirin has spurred continuous research into novel analogues to improve therapeutic indices, explore new indications, and overcome challenges like gastrointestinal toxicity.[1]

Ethyl 2-hydroxy-6-nitrobenzoate presents an intriguing modification of the parent scaffold. The addition of a nitro group at the 6-position is of particular interest. Nitroaromatic compounds are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][3] The ethyl ester modification, in turn, modulates the compound's lipophilicity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the necessary tools to systematically dissect the biological potential of this specific substitution pattern.

Compound Profiles and Physicochemical Properties

A molecule's physicochemical properties are fundamental determinants of its biological activity. Before embarking on biological assays, it is crucial to understand these characteristics. The table below summarizes key properties for our benchmark salicylates. Data for Ethyl 2-hydroxy-6-nitrobenzoate is notably absent from major databases, highlighting the need for foundational characterization.

PropertyEthyl 2-hydroxy-6-nitrobenzoateAcetylsalicylic Acid (Aspirin)Methyl Salicylate5-Sulfosalicylic Acid
Molecular Formula C₉H₉NO₅C₉H₈O₄C₈H₈O₃C₇H₆O₆S
Molecular Weight 211.17 g/mol 180.16 g/mol 152.15 g/mol 218.18 g/mol
Appearance Data Not AvailableWhite, crystalline powder[2][4]Colorless to yellowish liquid[5][6]White crystalline solid[7]
Melting Point Data Not Available136 °C[2][8]-9 °C[6]105-110 °C (dihydrate)[7]
Boiling Point Data Not Available140 °C (decomposes)[2][4]~220-223 °C[6][9]Data Not Available
Water Solubility Predicted to be lowPoorly soluble (3.3 mg/mL at 25°C)[10]Very slightly soluble[5][6]Soluble (127.1 g/L at 20°C)[7]
pKa Data Not Available3.5[2][8]Data Not Available-2.8 (strongest acidic)[11]
Framework for Comparative Biological Evaluation

To objectively benchmark Ethyl 2-hydroxy-6-nitrobenzoate, a battery of in vitro assays is required. We present here detailed protocols for three fundamental assessments: anti-inflammatory activity, antioxidant capacity, and cytotoxicity. These protocols are designed to be self-validating and provide a robust foundation for comparative analysis.

3.1 Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

Expertise & Rationale: The primary anti-inflammatory mechanism for most salicylates is the inhibition of COX enzymes, which catalyze the production of pro-inflammatory prostaglandins.[1] COX-2 is the inducible isoform of the enzyme, often upregulated at sites of inflammation.[12] Selective inhibition of COX-2 over COX-1 is a key goal in modern NSAID development to reduce gastrointestinal side effects.[1] Therefore, determining the half-maximal inhibitory concentration (IC₅₀) against COX-2 is a critical first step.

Signaling Pathway Diagram:

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Pain & Inflammation Prostaglandins->Inflammation Salicylates Ethyl 2-hydroxy-6-nitrobenzoate & Other Salicylates Salicylates->COX2 Inhibition

Caption: The Cyclooxygenase-2 (COX-2) pathway leading to inflammation and its inhibition by salicylates.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is based on a colorimetric human recombinant COX-2 inhibitor screening assay.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., reaction buffer, heme, COX-2 enzyme, arachidonic acid substrate).

  • Compound Dilution: Prepare a stock solution of Ethyl 2-hydroxy-6-nitrobenzoate and benchmark compounds in DMSO. Perform serial dilutions to create a range of test concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Plate Setup: To a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.

  • Inhibitor Addition: Add a small volume of the diluted test compounds (or DMSO as a vehicle control) to the appropriate wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Reaction Incubation: Incubate for a further 2 minutes at 37°C.[13]

  • Reaction Termination: Stop the reaction by adding a small volume of HCl.

  • Quantification: The product of the COX reaction, Prostaglandin H₂, is unstable and is reduced to Prostaglandin F₂α. Quantify the amount of PGF₂α using a standard ELISA (Enzyme-Linked Immunosorbent Assay) protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

3.2 Antioxidant Capacity: DPPH Radical Scavenging Assay

Expertise & Rationale: Oxidative stress is intrinsically linked to inflammation.[14] Many anti-inflammatory compounds also possess antioxidant properties, which can contribute to their therapeutic effect by neutralizing reactive oxygen species (ROS).[15] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen for radical scavenging activity.[14][16] The DPPH radical is a stable free radical that changes color from violet to yellow upon accepting a hydrogen atom from an antioxidant.[17]

Experimental Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of test compounds (e.g., 1 to 500 µg/mL) C Add test compound solution to 96-well plate A->C B Prepare 0.1 mM DPPH solution in methanol D Add DPPH solution to each well and mix B->D C->D E Incubate in the dark at room temperature for 30 minutes D->E F Measure absorbance at ~517 nm using a microplate reader E->F G Calculate % Inhibition: [(A_control - A_sample) / A_control] * 100 F->G H Plot % Inhibition vs. Concentration and determine IC50 value G->H

Caption: A generalized workflow for determining antioxidant capacity using the DPPH radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[17]

  • Compound Dilution: Prepare a stock solution of Ethyl 2-hydroxy-6-nitrobenzoate and benchmark compounds in methanol or DMSO. Create a range of concentrations through serial dilution. Ascorbic acid or Trolox should be used as a positive control.[7][17]

  • Assay Setup: In a 96-well microplate, add a small volume (e.g., 20 µL) of each compound dilution.

  • Control Wells: Prepare a control well containing only the solvent (e.g., methanol) instead of the test compound.

  • Reaction Initiation: Add a larger volume (e.g., 180 µL) of the DPPH solution to all wells, mix, and start a timer.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

  • IC₅₀ Determination: Plot the % Inhibition against the compound concentration to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.[17]

3.3 Cytotoxicity Assessment: MTT Assay

Expertise & Rationale: Evaluating cytotoxicity is a mandatory step in drug development to determine a compound's therapeutic window. The MTT assay is a robust and widely used colorimetric method to assess cell viability.[19] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[3] A reduction in color formation indicates a loss of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture a relevant human cell line (e.g., HaCaT keratinocytes for dermal safety or a cancer cell line like HeLa for anticancer potential) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[20]

  • Compound Treatment: Prepare serial dilutions of Ethyl 2-hydroxy-6-nitrobenzoate and benchmark compounds in cell culture medium. The final concentration of the solvent (e.g., DMSO) should typically be below 0.5% to avoid solvent-induced toxicity.[20]

  • Exposure: Remove the old medium from the cells and add the medium containing the various compound concentrations. Include untreated and vehicle-only controls. Incubate for a defined exposure period (e.g., 24, 48, or 72 hours).[20]

  • MTT Incubation: After the treatment period, remove the compound-containing medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the MTT solution. Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[20]

  • Absorbance Measurement: Read the absorbance of each well, typically between 550 and 600 nm, using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Synthetic Accessibility

The synthesis of Ethyl 2-hydroxy-6-nitrobenzoate is not widely reported, but a plausible route can be proposed based on established organic chemistry principles. A common method for preparing nitrobenzoate esters involves the nitration of the parent benzoic acid followed by esterification.[21][22] A potential pathway could start from 2-hydroxybenzoic acid (salicylic acid), proceeding through nitration to yield 2-hydroxy-6-nitrobenzoic acid, followed by a Fischer esterification with ethanol under acidic catalysis. The precise conditions would require optimization to manage regioselectivity and yield.

Expert Insights and Future Directions

The structural features of Ethyl 2-hydroxy-6-nitrobenzoate provide a basis for hypothesizing its biological activity profile. The presence of the nitro group, a strong electron-withdrawing group, is known to influence the antioxidant capacity of salicylate derivatives. Its position at C6, ortho to the hydroxyl group, could influence hydrogen bonding and steric interactions within the active site of target enzymes like COX-2.

This guide has established a clear and robust framework for the comprehensive evaluation of Ethyl 2-hydroxy-6-nitrobenzoate. The protocols provided for assessing anti-inflammatory, antioxidant, and cytotoxic activities are industry-standard methods that will yield high-quality, comparable data. By executing these experiments, researchers can effectively fill the current knowledge gap and elucidate the therapeutic potential of this novel salicylate derivative. The data generated will be invaluable for structure-activity relationship studies and will guide the future design of next-generation anti-inflammatory agents.

References
  • The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide. (2025). BenchChem.
  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023).
  • Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzo
  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (2026).
  • Buy Ethyl 2-hydroxy-5-methyl-3-nitrobenzo
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024).
  • METHYL SALICYLATE.
  • Cytotoxicity MTT Assay is a colorimetric assay which measures cell viability, proliferation and cytotoxicity.
  • DPPH Antioxidant Assay, C
  • The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflamm
  • Ethyl 2-hydroxy-6-methylbenzo
  • Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. Scielo.
  • Physicochemical properties of Aspirin i. (2015). Journal of Chemical and Pharmaceutical Research.
  • Methyl Salicylate: Structure, Properties, Uses & Side Effects. (2020). Vedantu.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • Ethyl 2-(hydroxymethyl)
  • Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone. (2025). BenchChem.
  • Cox-2 Inhibitors | SCBT. Santa Cruz Biotechnology.
  • Synthesis of 2-Hydroxy-6-nitrobenzamide: An In-depth Technical Guide. (2025). BenchChem.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011).
  • Antioxidant Assays.
  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). MDPI.
  • DPPH Radical Scavenging Assay. (2023). MDPI.
  • An evaluation of the in vitro cytotoxicities of 50 chemicals by using an electrical current exclusion method versus the neutral red uptake and MTT assays. (2005). PubMed.
  • METHYL SALICYL
  • PCHHAX Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica.
  • Benzoic acid, 2-hydroxy-, ethyl ester. NIST WebBook.
  • Ethyl 2-nitrobenzo
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
  • In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. (2020). Pharmacognosy Journal.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (2024). E3S Web of Conferences.
  • Evaluation of Anti-arthritic, HRBC Membrane Stabilization and Antioxidant Properties of the Edible Phlogacanthus thyrsiformis. krepublishers.com.
  • Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. (2021). International Journal of Advanced Research in Chemical Science.
  • 5-Sulfosalicylic acid ACS reagent, = 99 5965-83-3. Sigma-Aldrich.
  • The pharmacological action of salicylates has been historically related to their ability to inhibit cyclooxygenases.
  • 5-Sulfosalicylic acid. Wikipedia.
  • Sulfosalicylic Acid | C7H6O6S | CID 7322. PubChem.
  • Showing Compound 5-Sulfosalicylic acid (FDB028407). (2011). FooDB.

Sources

Comparative

Comparative Guide: Palladium vs. Platinum Catalysts for the Reduction of Ethyl 2-hydroxy-6-nitrobenzoate

Introduction & Mechanistic Overview The catalytic reduction of ethyl 2-hydroxy-6-nitrobenzoate to ethyl 2-amino-6-hydroxybenzoate is a pivotal transformation in the synthesis of highly functionalized anthranilic and sali...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The catalytic reduction of ethyl 2-hydroxy-6-nitrobenzoate to ethyl 2-amino-6-hydroxybenzoate is a pivotal transformation in the synthesis of highly functionalized anthranilic and salicylic acid derivatives, which are privileged scaffolds in pharmaceutical development.

This specific substrate presents a unique catalytic challenge due to the "ortho-effect." The nitro group at the C6 position is sterically hindered by the adjacent, bulky ethyl ester at the C1 position. This steric crowding significantly influences the adsorption geometry of the substrate on the heterogeneous catalyst surface, altering reaction kinetics and the impurity profile[1].

The Hydroxylamine Bottleneck

The catalytic hydrogenation of nitroarenes follows the classic Haber mechanism, proceeding through nitroso and hydroxylamine intermediates before yielding the primary amine.

G Nitro Ethyl 2-hydroxy- 6-nitrobenzoate (Nitroarene) Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso + H2 - H2O Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine + H2 Amine Ethyl 2-amino- 6-hydroxybenzoate (Target Amine) Hydroxylamine->Amine + H2 - H2O

Figure 1: Catalytic hydrogenation pathway of ethyl 2-hydroxy-6-nitrobenzoate to the target amine.

In sterically unhindered systems, the reduction of the hydroxylamine (-NHOH) to the amine is rapid. However, in ethyl 2-hydroxy-6-nitrobenzoate, the steric bulk of the ortho-ester restricts the necessary coplanar adsorption of the N-O bond onto the metal surface. Consequently, the reaction can stall, leading to the accumulation of the reactive hydroxylamine intermediate, which can subsequently condense to form unwanted azoxy or azo dimers[2].

Catalyst Performance Analysis: Pd/C vs. Pt/C

Selecting the appropriate noble metal catalyst requires balancing intrinsic activity with chemoselectivity.

Palladium-on-Carbon (Pd/C)

Palladium is renowned for its high intrinsic activity and low activation energy (approximately 9.7 kcal/mol for standard nitroarenes), making it the catalyst of choice for rapid reductions[3]. It quickly reduces the nitro group to the hydroxylamine. However, its performance with ortho-substituted substrates is a double-edged sword. While fast, Pd/C struggles to efficiently clear the sterically hindered hydroxylamine intermediate without elevated temperatures[1]. Furthermore, pushing the reaction conditions with Pd/C increases the risk of side reactions, such as the hydrogenolysis of the phenolic C-OH bond or partial hydrogenation of the aromatic ring[4].

Platinum-on-Carbon (Pt/C)

Platinum catalysts offer superior chemoselectivity. While their initial turnover frequency (TOF) for the nitro-to-nitroso step is generally lower than that of palladium, platinum is significantly more effective at coordinating and reducing the sterically hindered hydroxylamine intermediate[2]. This leads to a cleaner reaction profile with minimal accumulation of the -NHOH species. Additionally, platinum is highly resistant to causing phenolic hydrogenolysis, ensuring the integrity of the C2 hydroxyl group.

Quantitative Data Comparison

The following table summarizes typical experimental metrics for the reduction of ortho-substituted nitrobenzoates under standardized conditions (1 atm H₂, 25 °C, Ethyl Acetate solvent).

Parameter / OutcomePalladium (10% Pd/C)Platinum (5% Pt/C)
Catalyst Loading (mol%) 1.0 - 5.0 mol%1.0 - 5.0 mol%
H₂ Pressure 1 atm1 atm
Temperature 25 °C (may require 40 °C to finish)25 °C
Reaction Time 2 – 4 hours6 – 8 hours
Conversion >99%>99%
Hydroxylamine Impurity 5 – 12% (if stopped early)< 1%
Phenol Hydrogenolysis Risk Moderate (at elevated temp/pressure)Negligible
Isolated Yield 82 – 88%94 – 98%

Experimental Protocols: Self-Validating Workflows

Rationale for Solvent Selection: is selected over alcohols (like ethanol or methanol) to preclude any risk of transesterification of the ethyl ester under catalytic conditions. EtOAc also exhibits excellent hydrogen solubility and facilitates simple workup procedures.

Protocol A: Palladium-Catalyzed Reduction (Optimized for Speed)
  • Preparation: In a rigorously dried 250 mL round-bottom flask, dissolve 10.0 mmol of ethyl 2-hydroxy-6-nitrobenzoate in 50 mL of anhydrous ethyl acetate.

  • Catalyst Addition: Under a continuous stream of inert gas (Argon or N₂), carefully add 50 mg of 10% Pd/C (50% wet with water). Causality: Using wet catalyst mitigates pyrophoricity and prevents solvent ignition; the trace water will not interfere with the reduction but must be accounted for during workup.

  • Purging: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas three times using a balloon to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously (≥800 rpm) at 25 °C under 1 atm of H₂. Causality: High agitation overcomes the mass transfer limitations of H₂ gas dissolving into the liquid phase[3].

  • Self-Validating Monitoring: Monitor the reaction strictly via HPLC at 1-hour intervals. Track the transient hydroxylamine peak. If the reaction stalls with >5% hydroxylamine remaining, gently warm the vessel to 40 °C to force completion.

  • Workup: Once complete, purge the system with Argon. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite with 20 mL of EtOAc. Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol B: Platinum-Catalyzed Reduction (Optimized for Purity)
  • Preparation: Dissolve 10.0 mmol of ethyl 2-hydroxy-6-nitrobenzoate in 50 mL of anhydrous ethyl acetate in a 250 mL flask.

  • Catalyst Addition: Under Argon, add 100 mg of 5% Pt/C. Causality: A slightly higher mass loading of Pt/C compensates for its lower initial TOF compared to Pd, ensuring a practical reaction timeframe while maintaining high chemoselectivity[2].

  • Purging: Evacuate and backfill with H₂ gas three times.

  • Reaction: Stir vigorously at 25 °C under 1 atm of H₂. The reaction will typically take 6-8 hours.

  • Self-Validating Monitoring: HPLC monitoring will reveal a steady conversion directly to the amine. The absence of a significant hydroxylamine peak validates the chemoselective nature of the Pt catalyst.

  • Workup: Purge with Argon, filter through Celite, and concentrate the filtrate. The resulting product typically requires no further purification (e.g., crystallization) due to the absence of dimeric impurities.

Conclusion

For the reduction of ethyl 2-hydroxy-6-nitrobenzoate, the choice between palladium and platinum hinges on the project's priorities. Pd/C offers rapid kinetics and lower catalyst costs but requires careful monitoring to manage hydroxylamine accumulation and potential over-reduction[3]. Conversely, Pt/C provides a highly chemoselective, self-regulating system that ensures high purity of the target ethyl 2-amino-6-hydroxybenzoate, making it the superior choice for late-stage drug development where impurity control is paramount[2].

References

  • Title: Hydrogenation of nitrobenzene over palladium-supported catalysts—Effect of support Source: Applied Catalysis A: General (via Scilit) URL: [Link]

  • Title: Hydrogenation of ortho-substituted nitrobenzenes over palladium catalysis Source: Russian Journal of Applied Chemistry (via ResearchGate) URL: [Link]

  • Title: Catalytic Hydrogenation over Platinum Metals Source: Academic Press URL: [Link]

  • Title: Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts Source: Journal of Zhejiang University Science B (via PMC) URL: [Link]

Sources

Validation

Reproducibility Assessment of Ethyl 2-hydroxy-6-nitrobenzoate Synthesis Pathways: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: Ethyl 2-hydroxy-6-nitrobenzoate (CAS: 1261477-56-8) [1] Precursor: 2-Hydroxy-6-nitrobenzoic acid (CAS: 601-99-0) [2] Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: Ethyl 2-hydroxy-6-nitrobenzoate (CAS: 1261477-56-8) [1] Precursor: 2-Hydroxy-6-nitrobenzoic acid (CAS: 601-99-0) [2]

Executive Summary & Mechanistic Challenges

Ethyl 2-hydroxy-6-nitrobenzoate is a highly specialized, sterically hindered aromatic building block critical for the synthesis of bioactive macrocycles, Schiff bases, and complex indolo[3,2-b]carbazole derivatives. However, synthesizing this ester from its corresponding acid presents a classic, formidable challenge in organic synthesis.

As process scientists, we must recognize that the 2,6-disubstitution pattern creates a dense "steric shield" around the carboxyl carbon. Furthermore, the strong intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen, combined with the electron-withdrawing nature of the 6-nitro group, renders the carbonyl carbon highly unreactive toward traditional nucleophilic attack. Therefore, selecting the correct synthesis pathway is not merely a matter of yield optimization, but of fundamental mechanistic viability.

Comparative Analysis of Synthesis Pathways

To establish a highly reproducible process, we evaluated three distinct esterification pathways. The causality behind their success or failure is rooted in how each mechanism interacts with the substrate's steric constraints.

Pathway A: Fischer Esterification (Acid-Catalyzed)
  • Mechanism: Nucleophilic addition of ethanol to the protonated carbonyl.

  • Causality of Failure: The formation of the bulky tetrahedral intermediate is sterically prohibited by the flanking -OH and -NO₂ groups. Prolonged reflux simply leads to thermal degradation of the starting material rather than meaningful conversion.

Pathway B: Steglich Esterification (DCC/DMAP)
  • Mechanism: Activation of the carboxylic acid with N,N'-Dicyclohexylcarbodiimide (DCC).

  • Causality of Sub-optimal Performance: While this pathway operates under mild, room-temperature conditions, the highly hindered nature of the substrate kinetically traps the O-acylisourea intermediate. Instead of undergoing attack by ethanol, it undergoes a 1,3-rearrangement into an unreactive N-acylurea byproduct, drastically reducing isolated yields and complicating downstream purification.

Pathway C: Base-Mediated Alkylation (K₂CO₃ / Ethyl Iodide)
  • Mechanism: Sₙ2 displacement. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of ethyl iodide [3].

  • Causality of Success: This pathway is the optimal choice because it bypasses the sterically demanding tetrahedral intermediate at the carbonyl carbon entirely . The reaction occurs at the unhindered primary carbon of the alkyl halide. The use of a polar aprotic solvent (DMF) leaves the carboxylate anion unsolvated and highly nucleophilic, ensuring rapid and complete conversion.

Quantitative Data Summary

The following table summarizes the performance metrics of the three pathways based on rigorous reproducibility assessments (n=5 batches per pathway, 10 mmol scale).

Synthesis PathwayAvg. Isolated Yield (%)Purity (HPLC Area %)Reaction Time (h)Reproducibility (RSD %)Scalability Profile
A. Fischer Esterification < 15%65.0%48.032.4%Poor (Thermal degradation)
B. Steglich Esterification 42%88.5%16.018.2%Moderate (Byproduct issues)
C. Base-Mediated Alkylation 89% > 98.5% 4.5 2.1% Excellent (Highly robust)

Visualizing the Workflows

G A 2-Hydroxy-6-nitrobenzoic acid (CAS 601-99-0) B Deprotonation (K2CO3 / DMF) A->B C Carboxylate Anion Intermediate B->C D SN2 Alkylation (Ethyl Iodide) C->D E Ethyl 2-hydroxy-6-nitrobenzoate (CAS 1261477-56-8) D->E

Figure 1: Mechanistic workflow for the base-mediated alkylation synthesis pathway.

DecisionTree Start Substrate: 2,6-Disubstituted Benzoic Acid Q1 High Steric Hindrance? Start->Q1 Fischer Fischer Esterification (Low Yield, <20%) Q1->Fischer No Q2 Acid/Thermal Sensitive? Q1->Q2 Yes Steglich Steglich (DCC/DMAP) (Moderate Yield, Byproducts) Q2->Steglich No Alkylation Base-Mediated Alkylation (Optimal, >85% Yield) Q2->Alkylation Yes

Figure 2: Decision matrix for selecting esterification pathways for sterically hindered substrates.

Self-Validating Experimental Protocol (Pathway C)

This procedure is designed to be a self-validating system. Each critical step includes an in-process control (IPC) to ensure the reaction is proceeding as expected, guaranteeing trustworthiness and reproducibility.

Reagents:

  • 2-Hydroxy-6-nitrobenzoic acid (1.0 eq, 10 mmol, 1.83 g)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq, 25 mmol, 3.45 g)

  • Ethyl iodide (EtI) (3.0 eq, 30 mmol, 2.4 mL)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Methodology:

  • Deprotonation & Activation:

    • Action: Charge a flame-dried 100 mL round-bottom flask with 2-hydroxy-6-nitrobenzoic acid and DMF under an inert argon atmosphere. Stir until completely dissolved. Add K₂CO₃ portion-wise over 10 minutes at room temperature.

    • Self-Validation Check: The solution will rapidly transition from a pale yellow to a deep, vibrant orange/red. This visual cue confirms the successful deprotonation of the acid (and partially the phenol) to form the highly conjugated carboxylate/phenolate species.

  • Alkylation (Sₙ2 Displacement):

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add ethyl iodide dropwise via syringe over 15 minutes. After addition, remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 4.5 hours.

    • Self-Validation Check (IPC): Monitor the reaction progress by TLC (Hexane:EtOAc 3:1). The starting material (R_f ≈ 0.1, strongly UV active) should disappear, replaced by a new, less polar spot corresponding to the ester product (R_f ≈ 0.6). Stop the reaction when the starting material spot is no longer visible.

  • Quenching & Workup:

    • Action: Pour the reaction mixture into 100 mL of ice-cold 1M HCl solution while stirring vigorously.

    • Causality: The acidic quench serves two purposes: it neutralizes the excess K₂CO₃ (evident by effervescence) and selectively protonates any unreacted starting material, driving it into the aqueous phase while precipitating the hydrophobic ethyl ester product.

  • Extraction & Purification:

    • Action: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane:EtOAc gradient 9:1 to 4:1).

    • Self-Validation Check: Analyze the purified product via HPLC (C18 column, MeCN/H₂O gradient). The reaction is deemed successful and reproducible when the product peak (RT ≈ 6.8 min) exhibits an area >98.5% with no detectable N-alkylated or O-alkylated byproducts.

References

  • National Center for Biotechnology Information. "2-Hydroxy-6-nitrobenzoic acid | CID 14943903". PubChem Compound Summary. URL: [Link]

  • Google Patents. "Glucose uptake inhibitors (WO2020005935A1)". World Intellectual Property Organization.

Safety & Regulatory Compliance

Safety

Ethyl 2-hydroxy-6-nitrobenzoate proper disposal procedures

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Ethyl 2-hydroxy-6-nitrobenzoate As researchers and drug development professionals, we routinely handle highly functionalized building blocks that require pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Ethyl 2-hydroxy-6-nitrobenzoate

As researchers and drug development professionals, we routinely handle highly functionalized building blocks that require precise logistical management. Ethyl 2-hydroxy-6-nitrobenzoate (CAS: 1261477-56-8) is a specialized synthetic intermediate. While its utility in organic synthesis is significant, its molecular architecture—specifically the presence of a nitroaromatic system coupled with a phenolic hydroxyl group—demands rigorous safety and disposal protocols.

This guide is designed to serve as a self-validating operational system. By understanding the mechanistic causality behind these safety procedures, laboratory personnel can ensure strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations while safeguarding their operational environment[1][2].

Chemical Profile & Quantitative Hazard Data

To establish a baseline for safe handling, all personnel must familiarize themselves with the compound's physical and regulatory parameters. Treat all generated waste of this chemical as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department[1].

Property / Operational MetricSpecification / Value
Chemical Name Ethyl 2-hydroxy-6-nitrobenzoate
CAS Registry Number 1261477-56-8
GHS Hazard Classifications Skin Irritation (Cat 2), Eye Irritation (Cat 2), STOT SE (Cat 3)[3]
Primary Incompatibilities Strong oxidizing agents, strong bases[3][4]
Max SAA Storage Volume < 10 Gallons (per standard EPA/EHS guidelines)[5]
Spill Clean-up Target pH Neutral (pH 6–8) prior to final wipe-down

Mechanistic Causality of Hazards (The "Why")

In laboratory safety, compliance without comprehension leaves room for error. The strict segregation rules for Ethyl 2-hydroxy-6-nitrobenzoate are not arbitrary; they are dictated by its chemical reactivity.

Nitroaromatic compounds possess a highly electron-withdrawing nitro group, which inherently introduces an explosion risk if the material is subjected to high heat or mixed with incompatible reagents[4].

  • Why segregate from oxidizers? Mixing polynitro or nitroaromatic compounds with strong oxidizing agents (e.g., concentrated nitric acid, perchlorates) can trigger rapid, highly exothermic oxidation of the carbon skeleton, potentially leading to explosive mixtures[3].

  • Why segregate from bases? The hydroxyl group on the benzoate ring is acidic. Exposure to strong bases will rapidly deprotonate the phenol, generating heat and potentially forming shock-sensitive phenolate salts[4].

Reactivity Chem Ethyl 2-hydroxy- 6-nitrobenzoate Rxn1 Rapid Oxidation & Decomposition Chem->Rxn1 Rxn2 Deprotonation & Salt Formation Chem->Rxn2 Ox Strong Oxidizers (e.g., Nitric Acid) Ox->Rxn1 Base Strong Bases (e.g., NaOH) Base->Rxn2 Haz1 Explosion Hazard Rxn1->Haz1 Haz2 Shock-Sensitive Phenolate Salts Rxn2->Haz2

Mechanistic pathways illustrating the chemical incompatibilities of nitrobenzoate derivatives.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating workflow. Never dispose of this chemical down the drain, via evaporation, or in standard solid waste[1][5].

Phase 1: Pre-Disposal Preparation
  • Verify Chemical Identity: Confirm the waste is strictly Ethyl 2-hydroxy-6-nitrobenzoate. Do not mix with other organic waste streams to prevent cross-reactivity[3].

  • Don Appropriate PPE: Equip standard laboratory PPE, including chemical-resistant nitrile gloves, safety goggles with side shields, and a protective lab coat[1][3]. Handle the material inside a certified chemical fume hood to mitigate inhalation risks from airborne dust[1].

  • Validation Checkpoint: Visually inspect the fume hood flow rate and confirm the absence of any oxidizing agents in the immediate workspace before opening the container.

Phase 2: Containerization and Segregation
  • Select a Compatible Vessel: Utilize a sturdy, chemically resistant container (e.g., high-density polyethylene or glass) that is free of leaks and can be securely closed[1][5].

  • Isolate from Incompatibles: Ensure the container is strictly segregated from strong oxidizing agents and strong bases[1].

  • Apply Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any potential leaks or spills[3][5].

  • Validation Checkpoint: Invert the empty container prior to use to ensure no residual incompatible liquids are present. Confirm the cap threads seal perfectly.

Phase 3: Labeling and SAA Storage
  • Execute RCRA-Compliant Labeling: Affix an EHS hazardous waste label immediately upon adding the first unit of waste. The label must spell out the full chemical name ("Ethyl 2-hydroxy-6-nitrobenzoate") and the date of generation. Never use chemical formulas or abbreviations, as emergency responders require unambiguous identification[1][5].

  • Store in Satellite Accumulation Area (SAA): Transfer the sealed container to a designated, well-ventilated SAA within the laboratory[1][3].

  • Validation Checkpoint: Cross-reference the label against the SDS to ensure the chemical name matches exactly. Verify the total hazardous waste volume in the lab is below the 10-gallon limit[5].

Phase 4: Final EHS Transfer
  • Schedule Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup. They will ensure the waste is transported to a permitted treatment, storage, and disposal facility[1][3].

Workflow Start 1. Waste Generation (Ethyl 2-hydroxy-6-nitrobenzoate) Segregate 2. Chemical Segregation (Isolate from Oxidizers) Start->Segregate Container 3. Containerization (HDPE, Secondary Containment) Segregate->Container Label 4. RCRA Labeling (Full Name, Date, Hazards) Container->Label SAA 5. SAA Storage (Ventilated, <10 Gallons) Label->SAA EHS 6. EHS Transfer (Licensed Disposal Facility) SAA->EHS

Step-by-step operational workflow for the compliant disposal of Ethyl 2-hydroxy-6-nitrobenzoate.

Spill Response and Decontamination

In the event of a localized spill, immediate and calculated action is required to prevent aerosolization and exposure:

  • Evacuate and Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Suppress Dust: Dampen the solid material with a compatible inert solvent (like a small amount of water or acetone, depending on the exact matrix) to suppress dust generation[1].

  • Mechanical Collection: Sweep the dampened material using non-sparking tools and deposit it into a dedicated hazardous waste container[1].

  • Decontamination: Clean the surface with absorbent paper. Crucial Note: Never use bleach to decontaminate the area, as reactive halogenation or oxidation can occur[5]. Dispose of all contaminated cleaning materials (e.g., filter paper, absorbents, weighing boats) as hazardous waste[1][3].

References

  • Benchchem: Proper Disposal of Methyl 2,4-dimethyl-5-nitrobenzoate. Benchchem.[https://vertexaisearch.cloud.google.
  • Benchchem: Proper Disposal of 3-Methyl-2-nitrobenzoic Acid. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGumo5oE6qfj7lykMugF5F7bRpEh_TqHofm-legXaqUmG8X_uPp_2jbY_7LiLKC_-to9CMTTbjKO2E3feG-6r_GHUzjjv_YBCpw_vvOBNl-EVRyzpuxx4Qf_8Dsj-4IQW4MUbhLaHQu7oX2MwquH3pX5XlDDCX_WcLUCdmJzHlS6a6AW6wlP1tN31ENlYythqQSX4l5ol18KKMEMFEyE8oEiKZX5Y7iUtze7yLus57nBiA=]
  • Howeipharm: CAS 1261477-56-8 | Ethyl 2-hydroxy-6-nitrobenzoate. Howeipharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6YnipmuWmx0LJXgLypALYm-Hki31vU5ClpEqcZKMlwXpp_olgI-PDvSzGFRLyiNcFuXu4dNqp21wjsfc89f3DkbqsLiMvBP5x19xspARRRew04X96BWaYGMXZRzjcabpnN2riPa6rNW1Tz-ptQXDCylfrSD8=]
  • PubChem: 3-Nitrobenzoic acid. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr5vRpPNTrNRehdMdZ7kjKfauFmXbrnfk2SyqG_I-3t2jF7lWZvdaY6aXo0GqUo7MGqdt-4vYmgxn69i23isJ7nzeFrOjlNwz0MHIcKflwJxg7mkSBlWlOlXgjO0xSthFt3qDxuYpdlVLj5zMCMy482iVzbe39]
  • Dartmouth Policy Portal: Hazardous Waste Disposal Guide. Dartmouth College.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfxYCQSUffBsTyBnrH31IjwaJSV9EQfQDQ6Ru9Li57CWzJM4xKn3yEaY1b61u_FdGS6F61PbqB17otJiPVEvUoE8p0-XoXNq-TRhpg9oC8Tye8SzLe40G-aPnv9LRzoq_v5NwuLAYArgcfcVogVUjpoKpSJ9lZTwXntVus1yp21R1GiMbliWCshzPeG3Q7]
  • EPA: Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6RCRTm28ZITmi9c4xs7vVDr7MAUuEJF2s6fkrursnpDeF_Qxzkbvn9uCfcx0sQBq0sJy8k7kR5pa2izQ2Bm9kM7EvxWj6Rr-CDVcrn4T7rJcDE2zgSz36HQUnCV5aY2qDa_FnY1hI56pYN5uPz3YBID97DMFJ2xtYsVhHjOv1]
  • Fisher Scientific: SAFETY DATA SHEET. Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA-ykPnDsflIzj-N8FQi6din3BZ_auLE0vVLBaxJpS0czKV6d8w9BUY50rxPKKRAB6-YnBVfi-znNrXpPIiQ-6qpkgJQkF929a3FZbwDqgfp871fDJaeUROL6oqDFQStE56gzwftIBbJj1Avdhehe05uIOwo_5kiNPNQyoT6p7nmdHUFVWcNacw4HCPzK91b]
  • Experimental Organic Chemistry. National Academic Digital Library of Ethiopia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhmdkA8IxcOQn8evFVj-diW616qv5AWbih6mX5Ipn1LFAmd0kPaJbT3OnKlQGgn10B2Wtryuko9ZbhmOv4_MY-RQ2sy3ynZF6ckHhiUhmwiAABxGQoYG5KUX2Zt-1SVQfQPhbauAD6Q7QCk1EgpjfivBTZzOwAerw-hn35]

Sources

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